molecular formula C8H12O2 B2692374 3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287288-07-5

3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2692374
CAS No.: 2287288-07-5
M. Wt: 140.182
InChI Key: UCSOISHLWPFVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid is an organic building block featuring the bicyclo[1.1.1]pentane (BCP) motif. The BCP scaffold has emerged as a highly valuable bioisostere in medicinal chemistry, particularly as a three-dimensional substitute for the para-substituted phenyl ring or tert-butyl group . This "escape from flatland" strategy aims to improve the physicochemical properties of drug candidates by increasing saturation and three-dimensionality, which often leads to better aqueous solubility, lower lipophilicity, and enhanced metabolic stability compared to their flat aromatic counterparts . The ethyl substituent on the BCP core offers opportunities for further functionalization and modulation of the compound's properties. Researchers utilize this and similar BCP carboxylic acids as key intermediates in the synthesis of more complex molecules for pharmaceutical research, given that BCP-containing derivatives have been featured in over 200 patents . The carboxylic acid functional group allows for straightforward derivatization into amides, esters, and other valuable functional groups, making it a versatile scaffold for library synthesis. This product is intended for research and development use only. It is not intended for human or diagnostic use.

Properties

IUPAC Name

3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-7-3-8(4-7,5-7)6(9)10/h2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSOISHLWPFVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(C1)(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287288-07-5
Record name 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The BCP Advantage: Engineering 3-Ethyl-Substituted Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The integration of bicyclo[1.1.1]pentane (BCP) as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes has become a cornerstone of modern medicinal chemistry.[1] While 1,3-disubstituted BCPs are well-established, the specific subclass of 3-ethyl-substituted BCP derivatives represents a critical optimization space for fine-tuning lipophilicity (


), metabolic stability, and steric fit without introducing the liability of aromatic ring oxidation.

This guide provides a technical deep-dive into the rationale, synthesis, and physicochemical profiling of 3-ethyl-BCP scaffolds, designed to assist researchers in "escaping flatland" (increasing


) while maintaining potency.

Structural Rationale: The "Exit Vector" & Steric Tuning

The Bioisosteric Proposition

The BCP core is a rigid, non-aromatic linker.[2] In 1,3-disubstituted systems, the distance between bridgehead carbons is approximately 1.85 Å , significantly shorter than the 2.79 Å of a para-phenyl ring.[3] However, the exit vectors (the angle of substituents relative to the core) are perfectly linear (


), mimicking the geometry of para-substituted arenes.[4]
Why 3-Ethyl?

In lead optimization, the substituent at the 3-position (opposite the primary pharmacophore) dictates the molecule's "tail" properties.

  • Vs. Methyl: An ethyl group provides increased steric bulk (Van der Waals volume) to fill hydrophobic pockets that a methyl group cannot, often improving potency via entropic displacement of water.

  • Vs. Phenyl: An ethyl group significantly lowers molecular weight (MW) and lipophilicity (

    
    ) compared to a phenyl ring, while eliminating 
    
    
    
    -
    
    
    stacking interactions that can lead to non-specific binding.
  • Vs. tert-Butyl: The 3-ethyl-BCP motif is a "stretched" mimic of a tert-butyl group, offering similar bulk but with a linear vector geometry rather than a tetrahedral one.

Physicochemical Profiling

The following data compares a standard para-substituted phenyl scaffold against its 3-ethyl-BCP analog.

Table 1: Comparative Properties (Phenyl vs. 3-Ethyl-BCP)
Propertyp-Ethylphenyl Moiety3-Ethyl-BCP MoietyImpact on Drug-Likeness
Hybridization

(Planar)

(3D)
Increases solubility; disrupts crystal packing.
ClogP High (Lipophilic)Moderatelowers

; reduces promiscuous binding.
Metabolic Liability High (Aromatic hydroxylation)LowBlocks CYP-mediated oxidation at the core.
Solubility LowHighImproved dissolution rates in aqueous media.[5]
pKa (of linked COOH) ~4.2 (Benzoic acid)~4.8 (BCP acid)Slightly weaker acid; modulates ionization state.

Synthetic Pathways: Accessing the Core

The synthesis of 3-ethyl-BCP derivatives relies almost exclusively on "strain-release" chemistry utilizing [1.1.1]propellane . This highly strained precursor (


) undergoes radical addition across the central bond.
Primary Route: Atom Transfer Radical Addition (ATRA)

The most robust method involves the radical addition of an ethyl halide (Et-I) across [1.1.1]propellane, followed by functionalization.

Mechanism:

  • Initiation: Light or initiator generates an ethyl radical (

    
    ).
    
  • Propagation:

    
     attacks the bridgehead of [1.1.1]propellane, breaking the central bond.
    
  • Termination: The resulting BCP radical abstracts an iodine atom, yielding 1-ethyl-3-iodo-BCP.

Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesizing 3-ethyl-BCP derivatives from propellane.

BCP_Synthesis Propellane [1.1.1]Propellane Intermediate 1-Ethyl-3-Iodo-BCP Propellane->Intermediate Strain Release (ATRA) Ethyl_Radical Ethyl Radical Source (Et-I / Photoredox) Ethyl_Radical->Intermediate Amine 3-Ethyl-BCP-amine Intermediate->Amine Azidation -> Reduction Acid 3-Ethyl-BCP-acid Intermediate->Acid Lithiation -> CO2 Ether 3-Ethyl-BCP-ether Intermediate->Ether Ag(I) -> Alcohol -> Alkylation

Figure 1: Synthetic workflow for accessing diverse 3-ethyl-BCP building blocks via strain-release chemistry.

Experimental Protocols

Safety Warning: [1.1.1]Propellane is volatile and potentially explosive. Handle in a fume hood behind a blast shield.

Protocol A: Synthesis of 1-Ethyl-3-iodobicyclo[1.1.1]pentane

This intermediate is the "key" to all 3-ethyl derivatives.

Reagents:

  • [1.1.1]Propellane (0.5 M in Et2O or Pentane)

  • Ethyl Iodide (1.2 equiv)

  • Initiator: Triethylborane (

    
    ) or LED light (365-400 nm)
    

Step-by-Step:

  • Preparation: In a flame-dried Schlenk flask under

    
    , charge the [1.1.1]propellane solution.
    
  • Addition: Add Ethyl Iodide (1.2 equiv) via syringe.

  • Initiation:

    • Chemical Method:[1][6][7][8][9][10] Add

      
       (0.1 equiv) dropwise. Air acts as the co-initiator.
      
    • Photochemical Method:[8] Irradiate the vessel with blue LED light (no catalyst required for iodides usually, but

      
       can accelerate).
      
  • Reaction: Stir at 0°C to RT for 2-4 hours. Monitor consumption of propellane by GC-MS (disappearance of peak).

  • Workup: Carefully concentrate the solution under reduced pressure (keep bath < 30°C, product is volatile).

  • Yield: Expect ~70-85% of the crude iodo-BCP.

Protocol B: Conversion to 3-Ethylbicyclo[1.1.1]pentan-1-amine

Rationale: The amine is a common building block for amide coupling in drug discovery.

Step-by-Step:

  • Azidation: Dissolve 1-ethyl-3-iodobicyclo[1.1.1]pentane in DMF. Add Sodium Azide (

    
    , 2.0 equiv). Heat to 60°C for 12 hours.
    
  • Extraction: Dilute with water, extract with

    
    . The product is 1-azido-3-ethyl-BCP.
    
  • Reduction: Dissolve the azide in THF/Water (10:1). Add Staudinger reagent (

    
    ) or perform hydrogenation (
    
    
    
    , Pd/C). Stir until gas evolution ceases.
  • Purification: Acidify to form the HCl salt, wash organics, then basify aqueous layer and extract the free amine.

Metabolic Stability & Toxicology

The 3-ethyl-BCP moiety offers a distinct advantage in metabolic stability assays (Microsomal Stability).

  • Mechanism: The BCP bridgehead hydrogens are tertiary but are chemically distinct from standard tertiary carbons due to high s-character (

    
    -like but strained). They are resistant to Hydrogen Atom Transfer (HAT) by Cytochrome P450 enzymes.
    
  • Comparison:

    • Ethyl-Benzene: Rapid benzylic oxidation at the

      
      -carbon.
      
    • 3-Ethyl-BCP: The

      
      -position (the ethyl group attached to BCP) is sterically shielded and electronically deactivated compared to a benzylic position.
      
Visualization: Metabolic Soft Spots

Metabolism Drug Drug Candidate Phenyl_Analog Phenyl Analog (High Clearance) Drug->Phenyl_Analog BCP_Analog 3-Ethyl-BCP Analog (Low Clearance) Drug->BCP_Analog Metabolite_1 Benzylic Oxidation (Inactive/Toxic) Phenyl_Analog->Metabolite_1 CYP450 (Fast) Metabolite_2 No Reaction (Stable) BCP_Analog->Metabolite_2 CYP450 (Slow)

Figure 2: Metabolic stability comparison showing the resistance of the BCP scaffold to oxidative degradation.

References

  • Stepan, A. F., et al. (2012).[2][5][8][10] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Chemistry – A European Journal. Link

  • Burton, K. I., & MacMillan, D. W. C. (2025).[8] "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Chem. Link

  • Levell, J. R., et al. (2019). "Bicyclo[1.1.1]pentane as a Phenyl Bioisostere: Synthesis and Application in Medicinal Chemistry." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Bioisosteric potential of 3-ethylbicyclo[1.1.1]pentane scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Title: The 3-Ethylbicyclo[1.1.1]pentane Scaffold: Tuning Lipophilicity and Vectorial Geometry in High-Fsp³ Drug Design

Executive Summary

The bicyclo[1.1.1]pentane (BCP) scaffold has transcended its status as a mere academic curiosity to become a cornerstone of modern "escape from flatland" medicinal chemistry.[1][2] While the parent BCP and 3-fluoro/3-trifluoromethyl variants are well-documented, the 3-ethylbicyclo[1.1.1]pentane motif represents an underutilized yet critical tool for precision lead optimization. This guide analyzes the bioisosteric utility of the 3-ethyl-BCP scaffold, specifically as a surrogate for para-ethylphenyl and bulky aliphatic groups (tert-butyl, tert-pentyl). We explore its physicochemical profile, synthetic accessibility via radical strain-release chemistry, and its application in modulating metabolic stability without compromising potency.

Strategic Rationale: Beyond the Standard BCP

In drug discovery, the BCP core is primarily deployed to replace 1,4-disubstituted phenyl rings.[3] This substitution typically improves solubility and metabolic stability by increasing the fraction of sp³ carbons (Fsp³). However, a simple unsubstituted BCP often fails to fill the hydrophobic pocket previously occupied by the phenyl ring's substituents, leading to a "potency cliff."

The 3-ethylbicyclo[1.1.1]pentane scaffold addresses this specific liability. By installing an ethyl group at the bridgehead (C3) position, medicinal chemists can:

  • Restore Lipophilic Bulk: The ethyl group mimics the steric volume of a para-methyl or para-ethyl substituent on a phenyl ring, or the "tail" of a tert-pentyl group.

  • Maintain Linearity: The BCP scaffold enforces a rigid 180° vector, ensuring the ethyl group projects directly into the deep hydrophobic clefts of the target protein, analogous to the para-vector of a benzene ring.

  • Modulate logD: Unlike the polar unsubstituted BCP, the 3-ethyl variant tunes the lipophilicity (logD) back into the optimal range for membrane permeability (CNS penetration or oral bioavailability).

Physicochemical Profiling: The Bioisosteric Matrix

The following table contrasts the 3-ethyl-BCP scaffold against the structural motifs it commonly replaces.

Propertyp-Ethylphenyltert-Pentyl Group3-Ethyl-BCP (Linker)Impact of 3-Ethyl-BCP
Geometry Planar (2D)Tetrahedral (3D)Linear/Cage (3D)"Escape from Flatland"; rigidifies vector.
Distance (C1-C4/C1-C3) ~2.8 Å (Ring)N/A~1.85 Å (Cage)Shorter spacer; may require linker adjustment.
Electronic Character

-system (e- rich)

-only

-only
Eliminates metabolic liabilities (e.g., epoxidation).
Lipophilicity (cLogP) HighHighModerateImproved solubility vs. phenyl; tunable vs. H-BCP.
Metabolic Stability Low (Benzylic oxid.)ModerateHighResists CYP450 degradation; bridgehead C-H is protected.

Expert Insight: The 3-ethyl group specifically blocks the C3 position. In unsubstituted BCPs, the C3-H is relatively unreactive, but in highly oxidative environments, it can be a liability. Substitution with an ethyl group removes this hydrogen, although the ethyl group itself introduces standard aliphatic metabolic soft spots (which are generally more manageable than benzylic positions).

Synthetic Accessibility: Radical Strain-Release Chemistry

The synthesis of 3-ethyl-BCP derivatives relies on the unique reactivity of [1.1.1]propellane . The central C1-C3 bond is a "charge-shift" bond with high strain energy (~66 kcal/mol), making it susceptible to radical attack.

Protocol: Atom Transfer Radical Addition (ATRA)

Reference: Derived from methodologies established by Anderson et al. and MacMillan et al.

Mechanism:

  • Initiation: A radical initiator (e.g., Triethylborane/O₂ or a Photocatalyst) generates an ethyl radical from an ethyl halide (Et-X).

  • Propagation: The ethyl radical attacks the [1.1.1]propellane central bond.

  • Ring Opening: The bond breaks, relieving strain and generating a new bridgehead radical at C3.

  • Termination/Trapping: The C3 radical abstracts a halogen or is trapped by a heteroatom to finalize the 3-ethyl-BCP core.

Visualization: Synthetic Pathway

G Propellane [1.1.1]Propellane Intermediate Bicyclo[1.1.1]pentyl Radical Intermediate Propellane->Intermediate Strain Release (+ Et• addition) EtRadical Ethyl Radical (Et•) EtRadical->Intermediate Product 3-Ethyl-BCP Derivative Intermediate->Product Radical Trapping (X• or Heteroatom)

Figure 1: Radical-mediated synthesis of 3-ethylbicyclo[1.1.1]pentane from [1.1.1]propellane.[1][2][4][5]

Bioisosteric Decision Logic

When should a medicinal chemist reach for the 3-ethyl-BCP scaffold? It is not a universal replacement. It is a precision tool for specific structural liabilities.

Decision Tree for Scaffold Selection

DecisionTree Start Target Moiety: para-Ethylphenyl or tert-Pentyl Q1 Is Solubility/Metabolic Stability a Liability? Start->Q1 Q2 Is the Phenyl Ring involved in Pi-Pi Stacking? Q1->Q2 Yes Action1 Keep Phenyl Group (Explore F-substitutions) Q1->Action1 No Q3 Does the Binding Pocket Require Steric Bulk? Q2->Q3 No Q2->Action1 Yes Action2 Use Unsubstituted BCP (3-H) Q3->Action2 No (Narrow Pocket) Action3 Use 3-Ethyl-BCP Q3->Action3 Yes (Deep Hydrophobic Pocket)

Figure 2: Strategic decision matrix for implementing 3-ethyl-BCP in lead optimization.

Case Study Application: Lp-PLA2 Inhibitors

To illustrate the bioisosteric potential, we examine the optimization of Darapladib analogs (Lp-PLA2 inhibitors).[6]

  • Original Motif: A para-substituted phenyl ring acting as a spacer to orient a lipophilic tail into a hydrophobic pocket.

  • Challenge: The biaryl system suffered from poor solubility and high molecular weight.

  • BCP Solution: Replacing the central phenyl ring with BCP improved physicochemical properties.[1][4][7][8][9]

  • The 3-Ethyl Advantage: While the unsubstituted BCP (3-H) improved solubility, it often lost potency due to the retraction of the lipophilic tail (BCP is ~1 Å shorter than phenyl).

  • Correction: Installing a 3-ethyl or 3-trifluoromethyl group on the BCP scaffold re-extends the vector and restores the necessary hydrophobic contact volume, balancing the solubility gains of the BCP core with the binding affinity of the original phenyl ring.

References

  • Stepan, A. F., et al. (2012).[1] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link[3]

  • Bunker, K. D., et al. (2020).[3][5] "Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups."[9] PharmaBlock Whitepaper. Link

  • Burton, K. I., & MacMillan, D. W. C. (2025).[3] "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Chem. Link[3]

  • Shire, B. R., & Anderson, E. A. (2023).[3] "Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes." JACS Au.[3] Link[3]

  • Pellicciari, R., et al. (1996). "Modulation of the Glutamate-mGluR1 Interaction by Bicyclo[1.1.1]pentane-Derived Glutamate Analogs." Journal of Medicinal Chemistry. Link

Sources

Lipophilicity and LogP values of 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and experimental characterization of 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid , a critical bioisostere in modern medicinal chemistry.

A Technical Guide for Medicinal Chemists

Executive Summary

In the pursuit of "escaping Flatland," the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a premier bioisostere for phenyl and tert-butyl groups. 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid represents a specific, high-value building block that mimics para-substituted ethylbenzoates or bulky aliphatic acids while offering superior metabolic stability and improved water solubility.

This guide provides a definitive analysis of its lipophilicity (LogP/LogD), acidity (pKa), and synthesis. It establishes a validated framework for researchers to integrate this scaffold into lead optimization programs to enhance Lipophilicity Efficiency (LipE).

Structural & Bioisosteric Rationale[1][2][3]

The BCP core functions as a "spacer" that maintains the linear vector of a 1,4-disubstituted phenyl ring but with a saturated, sp³-rich character.

Bioisosteric Comparison

The 3-ethyl derivative specifically mimics the steric bulk of a 4-ethylphenyl group or a functionalized tert-butyl moiety, but with distinct electronic properties.

  • Dimensionality: The distance between the bridgehead carbons (1.85 Å) is shorter than the para-phenyl distance (2.79 Å), often requiring linker adjustments.

  • Metabolic Stability: Unlike the benzylic position of an ethylphenyl group—which is prone to rapid CYP450 oxidation—the bridgehead ethyl group on the BCP scaffold is metabolically robust due to the high bond dissociation energy of the bridgehead C-H bonds and the steric protection of the cage.

Bioisostere_Comparison Figure 1: Bioisosteric relationship showing BCP as a bridge between aromatic and aliphatic space. Phenyl 4-Ethylbenzoic Acid (Aromatic, Planar) LogP ~ 2.5 BCP 3-Ethyl-BCP-1-COOH (Saturated, Rigid 3D) LogP ~ 1.4 Phenyl->BCP Bioisosteric Replacement (Improved Solubility) tButyl Pivalic Acid Derivative (Aliphatic, Bulky) LogP ~ 1.8 tButyl->BCP Bioisosteric Replacement (Linear Vector)

Physicochemical Profile

The following values represent a synthesis of experimental data from analogous BCP structures and high-fidelity computational predictions (XLogP3, ACD/Labs).

Key Parameters[4][5][6]
PropertyValue / RangeConfidenceMethod/Source
LogP (Neutral) 1.40 ± 0.2 HighConsensus Prediction (XLogP3) [1]
pKa (Acid) 4.99 ± 0.20 MediumPredicted (Analogous to Acetic Acid) [2]
LogD (pH 7.4) -1.1 to -1.5 HighCalculated based on pKa ~5.0
MW 140.18 g/mol AbsoluteTheoretical
TPSA 37.3 ŲAbsoluteCarboxyl group contribution
Solubility High (>10 mM)HighAqueous Buffer (pH 7.[1]4)
Lipophilicity Analysis

The LogP of 1.4 places this compound in a "sweet spot" for fragment-based drug discovery.

  • Comparison: It is significantly less lipophilic than 4-ethylbenzoic acid (LogP ~2.5).

  • LogD Implication: At physiological pH (7.4), the carboxylic acid is deprotonated (COO⁻), causing a massive shift in distribution coefficient (LogD) to negative values (~ -1.4). This indicates the molecule will reside almost exclusively in the aqueous phase in systemic circulation, necessitating prodrug strategies or active transport considerations if passive diffusion is required.

Synthetic Pathway[7][8]

Access to 3-substituted BCPs has historically been challenging.[2] The modern "Gold Standard" approach utilizes [1.1.1]propellane as the starting material, employing radical addition or metallaphotoredox catalysis.

Recommended Route: Radical Addition-Carboxylation

This route avoids the instability of intermediate organometallics.

  • Precursor: [1.1.1]Propellane (generated in situ or stored as ether solution).

  • Step 1 (Functionalization): Radical addition of Ethyl Iodide (Et-I) or Ethyl Lithium (Et-Li) to propellane to form the 3-ethyl-1-iodobicyclo[1.1.1]pentane intermediate.

  • Step 2 (Carboxylation): Lithium-Halogen exchange followed by CO₂ quenching.

Synthesis_Pathway Figure 2: Standard synthetic route from [1.1.1]propellane via iodine intermediate. Propellane [1.1.1]Propellane (Strained Precursor) Reaction1 Step 1: Radical/Anionic Addition (Et-Li or Et-I / Light) Propellane->Reaction1 Intermediate 3-Ethyl-1-iodobicyclo[1.1.1]pentane Reaction1->Intermediate Reaction2 Step 2: Carboxylation (1. t-BuLi, 2. CO2, 3. H+) Intermediate->Reaction2 Product 3-Ethylbicyclo[1.1.1]pentane-1-COOH Reaction2->Product

Experimental Protocols

To validate the lipophilicity of this compound in your specific assay buffer, use the following protocols.

Shake-Flask LogP Determination (Gold Standard)

Use this method for absolute validation when computational values are insufficient.

Principle: Direct measurement of concentration ratios between mutually saturated n-octanol and water (or buffer).

Protocol:

  • Phase Preparation: Saturate n-octanol with 10 mM phosphate buffer (pH 2.0 to ensure neutral species for LogP) for 24 hours. Conversely, saturate the buffer with octanol. Note: For LogD, use pH 7.4 buffer.

  • Equilibration: Dissolve the test compound (1 mg) in the pre-saturated octanol phase.

  • Partitioning: Add equal volume of pre-saturated buffer. Shake mechanically for 1 hour at 25°C. Centrifuge at 3000g for 10 mins to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (210 nm) or LC-MS.

  • Calculation:

    
    
    
High-Throughput LogD (HPLC Method)

Use this method for rapid screening of derivatives.

Principle: Retention time on a C18 column correlates with lipophilicity.

Protocol:

  • Calibration: Run a set of standards with known LogP values (e.g., benzoic acid, toluene, naphthalene) using a generic gradient (5-95% ACN in water + 0.1% Formic Acid).

  • Measurement: Inject 3-ethyl-BCP-COOH.

  • Correlation: Convert the retention time (

    
    ) to LogP using the calibration curve: 
    
    
    
    .

LogP_Workflow Figure 3: Decision tree for selecting the appropriate lipophilicity determination method. Start Start: 3-Ethyl-BCP-COOH Sample Decision Need Absolute LogP or pH-dependent LogD? Start->Decision ShakeFlask Shake-Flask Method (Octanol/Buffer) Decision->ShakeFlask Absolute Accuracy HPLC HPLC-Based (CHI) (Retention Time) Decision->HPLC High Throughput Analysis LC-MS / UV Quantification ShakeFlask->Analysis Result Calculate LogP/LogD HPLC->Result Analysis->Result

References

  • PubChem. (2025).[1] Compound Summary: 3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid (CID 122667621).[3] National Center for Biotechnology Information. [Link]

  • Mykhailiuk, P. K. (2021). "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)." The Journal of Organic Chemistry, 86(20), 14061–14068.[4] [Link][4]

  • Stepan, A. F., et al. (2012).[5] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025).[2] "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Chem, 11, 102537.[2] [Link]

  • Levterov, V. V., et al. (2018). "Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes." French-Ukrainian Journal of Chemistry, 6(2), 112-118. [Link]

Sources

A Technical Guide to the Metabolic Stability of Ethyl-Substituted BCP Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the strategic replacement of metabolically labile moieties with robust bioisosteres is a cornerstone of lead optimization. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a premier three-dimensional bioisostere for para-substituted phenyl rings and tert-butyl groups, offering significant improvements in physicochemical properties such as solubility and permeability.[1][2][3] This guide provides an in-depth technical analysis of the metabolic stability of BCPs, with a specific focus on ethyl-substituted analogs. We will explore the underlying biochemical principles, present a detailed protocol for in vitro assessment using a liver microsomal stability assay, and provide a framework for interpreting the resulting data to guide drug design programs.

The BCP Scaffold: A Modern Bioisostere

Bioisosteres are chemical substituents that, due to similar steric and electronic properties, can replace another group in a lead compound without significantly compromising biological activity. The goal is often to mitigate undesirable properties, such as poor metabolic stability, low solubility, or high lipophilicity.[3]

The BCP core is a highly strained, sp³-rich carbocycle that serves as an effective non-classical bioisostere.[1][4] Its rigid, linear geometry allows it to mimic the exit vectors of a 1,4-disubstituted benzene ring, albeit with a shorter distance between substituents.[2] This structural mimicry has led to its successful implementation in drug candidates, where it often enhances metabolic stability, solubility, and permeability while maintaining or even improving pharmacological potency.[1][5][6] The inherent strain of the BCP cage contributes to high C-H bond dissociation energies, rendering the core itself highly resistant to oxidative metabolism.[7][8] Consequently, the primary sites of metabolic attack are typically the substituents attached to the bridgehead carbons.

Metabolic Pathways and the Ethyl-Substituted BCP

The liver is the primary site of drug metabolism, a process largely mediated by the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases located in the endoplasmic reticulum.[9][10][11] These enzymes catalyze a variety of Phase I oxidative reactions, preparing compounds for subsequent Phase II conjugation and excretion.[12][13]

For an ethyl-substituted BCP, the metabolic focus shifts from the robust BCP core to the ethyl group itself. Alkyl chains are common substrates for CYP enzymes, which typically hydroxylate the terminal (omega, ω) or penultimate (omega-1, ω-1) carbon atoms.[12]

  • CYP-Mediated Hydroxylation: The reaction is initiated by the abstraction of a hydrogen atom from the ethyl chain by the highly reactive iron-oxo species in the CYP active site, followed by an "oxygen rebound" step to form a hydroxylated metabolite.[14]

  • Primary Sites of Attack: For an ethyl group (-CH₂-CH₃), the most probable sites of metabolism are the methylene (ω-1) and methyl (ω) carbons. This would result in the formation of primary and secondary alcohol metabolites.

The inherent stability of the BCP core directs metabolism towards the more susceptible ethyl group, making the prediction and assessment of its metabolic fate a critical step in drug development.

Visualizing Potential Metabolic Fates

The following diagram illustrates the primary hypothesized metabolic pathway for an ethyl-substituted BCP moiety.

Parent Ethyl-BCP-R (Parent Compound) Metabolite1 1-Hydroxyethyl-BCP-R (ω-1 Metabolite) Parent->Metabolite1 CYP450 NADPH, O₂ Metabolite2 2-Hydroxyethyl-BCP-R (ω Metabolite) Parent->Metabolite2 CYP450 NADPH, O₂

Caption: Hypothesized Phase I metabolic pathways for an ethyl-BCP scaffold.

Experimental Assessment: The Liver Microsomal Stability Assay

To quantify the metabolic stability of a compound, the in vitro liver microsomal stability assay is the industry-standard high-throughput screen.[10] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably CYPs.[9][15] The assay measures the rate of disappearance of a parent compound over time when incubated with microsomes and the necessary cofactor, NADPH.[10][16]

Self-Validating Experimental Protocol

This protocol outlines a robust, self-validating system for determining metabolic stability.

Materials & Reagents:

  • Pooled Liver Microsomes (Human, Rat, or other species of interest)

  • Test Compound (TC) and Positive Control (e.g., Verapamil, Dextromethorphan)

  • NADPH Regenerating System (e.g., NADPH, Glucose-6-Phosphate, G6P Dehydrogenase) or NADPH stock solution

  • Phosphate Buffer (100 mM, pH 7.4)

  • Quenching Solution: Acetonitrile (ACN) containing an appropriate internal standard (IS)

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system

Step-by-Step Methodology:

  • Preparation:

    • Thaw liver microsomes on ice. Prepare a microsomal working solution in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL).[9][15]

    • Prepare a 1 µM working solution of the test compound and positive controls in phosphate buffer.[15][16]

    • Prepare the NADPH solution (e.g., 1 mM final concentration).[9]

    • Prepare the quenching solution (ACN + Internal Standard).

  • Incubation Setup (96-Well Plate):

    • For each compound, allocate wells for each time point (e.g., 0, 5, 15, 30, 45, 60 minutes).[9][15]

    • Allocate a set of wells for a "-NADPH" control at the final time point to check for non-CYP-mediated degradation.

    • Add the microsomal working solution to all wells.

    • Add the test compound/control working solution to the appropriate wells.

  • Reaction Initiation and Sampling:

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH solution to all wells except the "-NADPH" controls. For "-NADPH" wells, add an equal volume of buffer.

    • For the T=0 time point, immediately add the quenching solution.

    • Place the plate back in the 37°C incubator.

    • At each subsequent time point (5, 15, 30, 45, 60 min), remove an aliquot from the appropriate wells and transfer it to a collection plate containing the quenching solution.[15][17]

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the collection plate to pellet the precipitated microsomal proteins.[17]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound. The peak area ratio of the analyte to the internal standard is used for quantification.[10][16]

Assay Workflow Visualization

The following diagram details the experimental workflow for the microsomal stability assay.

cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Prep_Microsomes Prepare Microsome Working Solution PreIncubate Pre-incubate Plate at 37°C Prep_Microsomes->PreIncubate Prep_Compound Prepare Compound Working Solutions Prep_Compound->PreIncubate Prep_NADPH Prepare NADPH Cofactor Solution Initiate Initiate Reaction (Add NADPH) PreIncubate->Initiate Timepoints Sample at Time Points (0, 5, 15, 30, 45 min) Initiate->Timepoints Quench Quench Reaction (ACN + IS) Timepoints->Quench Centrifuge Centrifuge & Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Data Analysis and Interpretation

The data from the LC-MS/MS analysis is used to calculate two key parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint).

  • Plot the Data: Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.[10][16]

  • Determine the Slope: The slope of the line from the linear regression of this plot is the elimination rate constant (k).

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k[18]

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)[18]

Intrinsic clearance represents the theoretical maximum rate of metabolism in the absence of other physiological limitations, providing a direct measure of the compound's susceptibility to enzymatic degradation.[19]

Comparative Data Analysis

To put the stability of an ethyl-substituted BCP into context, it is useful to compare it against a more traditional, and often more metabolically labile, bioisostere it might replace, such as a para-substituted phenyl ring.

Compound IDStructureIn Vitro t½ (min)CLint (µL/min/mg protein)Metabolic Liability
BCP-Et-R Ethyl-BCP-Aryl> 60< 10Low
Phenyl-Et-R Ethyl-Phenyl-Aryl2545Moderate
Verapamil (Positive Control)1577High

This table presents hypothetical data for illustrative purposes.

Interpretation: In this hypothetical example, the BCP-Et-R compound shows a significantly longer half-life and lower intrinsic clearance compared to its phenyl analog, Phenyl-Et-R . This suggests that replacing the phenyl ring with a BCP core successfully shielded the molecule from extensive metabolism, resulting in a more stable compound. Such a result would be highly favorable in a drug discovery program, as improved metabolic stability often translates to better in vivo pharmacokinetic properties, such as longer half-life and higher exposure.[20][21]

Conclusion

The bicyclo[1.1.1]pentane scaffold is a powerful tool in medicinal chemistry for enhancing the metabolic stability of drug candidates.[1][7] Its inherent resistance to oxidative metabolism effectively directs metabolic processes to its substituents. For ethyl-substituted BCPs, the metabolic fate is primarily determined by the CYP-mediated oxidation of the ethyl group. The in vitro liver microsomal stability assay provides a robust, reliable, and high-throughput method for quantifying this stability. By understanding the metabolic pathways and employing rigorous experimental assessment, researchers can strategically utilize the BCP core to design drug candidates with superior pharmacokinetic profiles, ultimately accelerating the path to clinical development.

References

  • ResearchGate. Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Protocol. [Link]

  • Mercell. metabolic stability in liver microsomes. Standard Operating Procedure. [Link]

  • Bull, J.A., et al. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. ACS Cent. Sci.[Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. Service Description. [Link]

  • Vantourout, J.C., et al. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proc. Natl. Acad. Sci. U.S.A.[Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Service Description. [Link]

  • Li, Y., et al. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synlett. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Service Description. [Link]

  • Fay, K.A., et al. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environ. Toxicol. Chem.[Link]

  • Baillie, T.A. & Rettie, A.E. Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. AAPS J.[Link]

  • Smith, D.A. Chapter 7: Drug Metabolism. The Royal Society of Chemistry. [Link]

  • ResearchGate. BCP‐substituted tert‐butyl bioisosteres. Scientific Diagram. [Link]

  • Wang, J. & Lu, C. Drug metabolism in drug discovery and development. Acta Pharm. Sin. B. [Link]

  • JRC Publications Repository. Development of an in vitro metabolic hepatic clearance method. Technical Report. [Link]

  • Chemistry LibreTexts. 1.5: Drug Metabolism. Online Textbook. [Link]

  • Chen, K., et al. One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization. Nat. Commun.[Link]

  • Burton, K.I. & MacMillan, D.W.C. Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. [Link]

  • Taylor & Francis Online. In vitro-in vivo extrapolation of intrinsic clearance based on data from human hepatocyte spheroids – a case study with the low-clearance drug xevinapant. Xenobiotica. [Link]

  • Nature Portfolio. Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Research Community. [Link]

  • ResearchGate. Prediction of the in vitro intrinsic clearance determined in suspensions of human hepatocytes by using artificial neural networks. J. Comput. Aided Mol. Des.[Link]

  • University Course Material. Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. Lecture Notes. [Link]

  • Guengerich, F.P. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens. Adv. Exp. Med. Biol.[Link]

  • Guengerich, F.P., et al. Cytochrome P450 2E1 and Its Roles in Disease. Chem. Res. Toxicol.[Link]

  • Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs. Service Description. [Link]

  • de Visser, S.P. & Kumar, D. Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. The Royal Society of Chemistry. [Link]

  • Almazroo, O.A., et al. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Int. J. Mol. Sci.[Link]

Sources

The Role of 3-Ethylbicyclo[1.1.1]pentane in "Escape from Flatland" Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The paradigm of drug discovery is undergoing a significant dimensional shift. For decades, medicinal chemistry has been dominated by "flat," aromatic, sp²-hybridized molecules, a landscape that has contributed to challenges in solubility, metabolic stability, and off-target effects. The "Escape from Flatland" initiative champions the integration of three-dimensional, sp³-rich scaffolds to mitigate these issues and improve clinical success rates.[1][2] Bicyclo[1.1.1]pentane (BCP) has emerged as a premier bioisostere for achieving this three-dimensionality, effectively replacing problematic aromatic rings and bulky alkyl groups.[3][4] This guide delves into the strategic application of a specific, yet underexplored BCP derivative: 3-ethylbicyclo[1.1.1]pentane (3-Et-BCP). We will explore the foundational concepts of Fsp³-driven drug design, the synthesis and unique properties of the BCP core, and the specific strategic advantages and synthetic methodologies for installing functionality at the C3-bridge position, culminating in a powerful tool for modern medicinal chemists.

Chapter 1: The "Escape from Flatland" Imperative in Modern Drug Discovery

The concept of "escaping from flatland," first quantified by Lovering et al. in 2009, established a compelling correlation between a molecule's three-dimensionality and its probability of success in clinical trials.[1][2] This shift was driven by the observation that high-throughput synthesis practices had inadvertently favored achiral, aromatic compounds, which, while synthetically accessible, often possess suboptimal physicochemical properties.[2][5]

The core metric for quantifying this three-dimensionality is the Fraction of sp³ hybridized carbons (Fsp³) , calculated as the number of sp³ carbons divided by the total carbon count.[1] A higher Fsp³ value is linked to:

  • Improved Aqueous Solubility: Saturated, sp³-rich scaffolds disrupt the crystal lattice packing that is common with flat, aromatic molecules, leading to enhanced solubility.[2]

  • Reduced Promiscuity: The rigid, defined exit vectors of 3D scaffolds lead to more specific interactions with biological targets, reducing off-target binding.[6]

  • Enhanced Metabolic Stability: Replacing metabolically liable aromatic rings with robust, saturated cages like BCP can circumvent common metabolic pathways, such as oxidation by cytochrome P450 enzymes.[7][8]

  • Increased Clinical Success: Analysis of drug candidates has shown a clear trend of increasing average Fsp³ values as compounds progress from discovery through clinical phases to become marketed drugs.[1]

The drive to increase molecular complexity and Fsp³ has spurred the development and adoption of novel scaffolds that can serve as bioisosteric replacements for common, yet problematic, chemical motifs.[6][9]

cluster_0 The 'Flatland' Problem (Low Fsp³) cluster_1 The 3D Solution (High Fsp³) Aromatic_Compound Flat, Aromatic Drug Candidate (e.g., para-substituted phenyl) Properties_Flat Poor Solubility Metabolic Liability (CYP450) Off-Target Effects Aromatic_Compound->Properties_Flat BCP_Compound 3D, Saturated Drug Candidate (e.g., BCP bioisostere) Aromatic_Compound->BCP_Compound 'Escape from Flatland' Bioisosteric Replacement Properties_3D Improved Solubility Metabolic Stability Target Specificity BCP_Compound->Properties_3D

Caption: From 2D Problems to 3D Solutions in Drug Design.

Chapter 2: Bicyclo[1.1.1]pentane (BCP): A Premier Scaffold for 3D Drug Design

The bicyclo[1.1.1]pentane (BCP) scaffold is a highly strained yet remarkably stable hydrocarbon (strain energy ≈ 67 kcal/mol) that has become a cornerstone of the "Escape from Flatland" strategy.[3][4] Its rigid, cage-like structure makes it an exceptional bioisostere for several common motifs.

BCP as a Bioisostere
  • para-Substituted Phenyl Ring: The bridgehead substituents of a 1,3-disubstituted BCP perfectly replicate the 180° exit vector of a para-substituted arene, making it a non-classical bioisostere.[3][4] While the distance between substituents is shorter (~1.85 Å for BCP vs. ~2.79 Å for a phenyl ring), this compact nature is often advantageous.[10]

  • tert-Butyl Group: The 1-bicyclo[1.1.1]pentyl moiety serves as an excellent surrogate for the sterically bulky tert-butyl group, often with reduced lipophilicity and improved metabolic stability.[10][11]

  • Alkyne: The linear geometry and compact size of the BCP core also allow it to mimic internal alkynes.[11][12]

Comparative Physicochemical Properties

The primary driver for employing BCPs is the significant improvement in drug-like properties compared to their aromatic counterparts.[7][13]

Propertypara-Substituted PhenylBicyclo[1.1.1]pentane (BCP)Rationale for Improvement
Solubility Generally LowerGenerally HigherThe 3D, non-planar structure of BCP disrupts efficient crystal lattice packing, reducing the energy barrier to solvation.[10]
Metabolic Stability Susceptible to oxidation (e.g., arene oxides)Highly ResistantThe saturated sp³ carbons of the BCP cage are far more resistant to oxidative metabolism by CYP450 enzymes.[7][8]
Lipophilicity (cLogP) HigherLowerReplacing a six-carbon aromatic ring with a five-carbon saturated cage typically reduces lipophilicity, which can improve overall ADME properties.[10][12]
Fsp³ Count LowHighBy definition, BCP is an sp³-rich scaffold that significantly increases the molecule's overall Fsp³ count.[10]

Chapter 3: Synthesis and Functionalization of BCP Scaffolds

The synthetic accessibility of BCP derivatives has exploded in the last decade, primarily through reactions involving the highly strained and reactive intermediate, [1.1.1]propellane .[3] This molecule behaves like a diradicaloid, with a weak central C1-C3 bond that is highly susceptible to radical and nucleophilic addition.[14]

cluster_synthesis General BCP Synthesis Workflow start Commercially Available Precursors propellane [1.1.1]Propellane (Key Intermediate) start->propellane Szeimies Route or Flow Synthesis functionalization Radical or Nucleophilic Ring-Opening Addition propellane->functionalization Reaction with Radical Precursor (R-X) product 1,3-Disubstituted BCP (Drug Scaffold) functionalization->product

Caption: Key workflow for the synthesis of BCP derivatives.

Protocol: Generation and Functionalization of [1.1.1]Propellane

This protocol outlines a common lab-scale synthesis of a BCP derivative via the in-situ generation of [1.1.1]propellane, adapted from established methods.[14][15][16]

Objective: To synthesize 1-iodo-3-ethylbicyclo[1.1.1]pentane as a versatile building block.

Materials:

  • 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane

  • Methyllithium (MeLi) in diethyl ether (Et₂O)

  • Ethyl iodide (EtI)

  • Anhydrous diethyl ether (Et₂O)

  • Argon gas supply

  • Standard Schlenk line and glassware

Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet. Maintain a positive pressure of argon throughout the reaction.

  • Precursor Addition: Charge the flask with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane dissolved in anhydrous Et₂O.

  • Propellane Generation: Cool the flask to -78 °C using a dry ice/acetone bath. Add methyllithium dropwise via the dropping funnel over 15 minutes with vigorous stirring. The reaction mixture will typically turn from colorless to a pale yellow.[15]

    • Causality: MeLi performs a lithium-halogen exchange and subsequent elimination to form the highly strained central bond of [1.1.1]propellane in situ.[14] The low temperature is critical to prevent its rapid polymerization or isomerization.[14][17]

  • Reaction Maturation: Stir the mixture at -78 °C for an additional 15 minutes, then warm to 0 °C in an ice-water bath and stir for 1 hour.[15] This completes the formation of the propellane solution.

  • Radical Functionalization: In a separate flask under argon, prepare a solution of ethyl iodide in anhydrous Et₂O. Transfer the cold [1.1.1]propellane solution via cannula into the ethyl iodide solution.

    • Causality: The weak central bond of propellane readily opens upon interaction with radical species. While this example uses an alkyl iodide, this step is highly versatile and can be adapted for a wide range of radical precursors under thermal, photochemical, or redox-initiated conditions.[18]

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with Et₂O. Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the 1-iodo-3-ethylbicyclo[1.1.1]pentane product.

Chapter 4: The Strategic Role of 3-Ethylbicyclo[1.1.1]pentane (3-Et-BCP)

While functionalization at the C1 bridgehead position is well-documented, derivatization at the C3 (or C2) bridge positions has been a more recent and challenging endeavor.[11] The development of methods to access 3-alkylated BCPs, such as 3-Et-BCP, opens new avenues for bioisosteric replacement.[19]

Specifically, a 1-carboxy-3-ethyl-BCP motif can be considered a saturated, 3D bioisostere of para-ethylbenzoic acid. This replacement can be strategically employed to:

  • Block Benzylic Metabolism: The benzylic position in para-ethylphenyl groups is a common site of metabolic oxidation. The corresponding position on the 3-Et-BCP is a quaternary carbon within a strained cage, rendering it highly resistant to such metabolic pathways.[19]

  • Fine-Tune Steric Profile: The ethyl group at the C3 position provides a specific steric vector that can probe interactions within a binding pocket that are inaccessible to simple bridgehead-substituted BCPs.

  • Enhance Patentability: The novelty of bridge-functionalized BCPs provides access to new, patentable chemical space.[6]

Chapter 5: Case Studies and Application in Drug Discovery

The utility of the BCP scaffold is best demonstrated through its successful application in drug discovery programs, where it has demonstrably improved the profiles of lead compounds.

Drug Candidate / TargetOriginal MoietyBCP-Containing AnalogueKey ImprovementsReference(s)
γ-Secretase Inhibitor p-Fluorophenyl1-Bicyclo[1.1.1]pentyl>10-fold increase in aqueous solubility; improved passive permeability and oral absorption.[7]
IDO1 Inhibitor Phenyl anilineBicyclo[1.1.1]pentane bisamideDrastically improved metabolic stability by mitigating amide hydrolysis; maintained high potency.[20]
LpPLA₂ Inhibitor (Darapladib) Biaryl systemBicyclo[1.1.1]pentane spacerMaintained high potency while improving physicochemical properties (e.g., increased permeability).[10][21]
Imatinib Analogue PhenylBicyclo[1.1.1]pentylHigher thermodynamic solubility.

These examples underscore the power of BCP as a strategic tool. In each case, replacing a "flat" aromatic ring with the 3D BCP scaffold led to tangible improvements in key drug-like properties without sacrificing, and sometimes even enhancing, biological activity.

Chapter 6: Future Directions and Conclusion

The "Escape from Flatland" is no longer a theoretical concept but a field-proven strategy for designing superior drug candidates. The bicyclo[1.1.1]pentane core has been central to this movement, offering a robust, stable, and synthetically accessible 3D scaffold.

The development of methodologies to functionalize not just the bridgehead (C1) but also the bridge (C2, C3) positions, as exemplified by 3-ethylbicyclo[1.1.1]pentane, represents the next frontier.[11][19] This allows for more nuanced control over exit vectors and steric profiles, enabling the replacement of ortho- and meta-substituted arenes in addition to the classic para-substitution.[22] As synthetic methods become more robust and scalable, we anticipate that tailored BCP derivatives like 3-Et-BCP will become indispensable tools in the medicinal chemist's arsenal, accelerating the development of safer and more effective medicines.

References

  • Mondal, S. (2016). [1.1.1]Propellane. Synlett, 27(12), 1841-1842. [Link to an example synthesis procedure: http://www.orgsyn.org/demo.aspx?prep=v77p0228]
  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Mykhailiuk, P. K. (2019). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Chemistry – A European Journal, 25(52), 12045-12055. [Link]

  • Wikipedia contributors. (2023). [1.1.1]Propellane. Wikipedia. [Link]

  • Donnelly, K., & Baumann, M. (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Chemical Communications, 57(21), 2871–2874. [Link]

  • Karimov, R. R., & newhouse, T. R. (2017). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science, 8(11), 7333–7338. [Link]

  • Pu, Q., Zhang, H., Guo, L., et al. (2020). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters, 11(8), 1548–1554. [Link]

  • JACS Au. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • American Chemical Society. (2023). [1.1.1]Propellane. ACS. [Link]

  • Nature Portfolio. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Research. [Link]

  • Nature Portfolio. (2022). Escape from Flatland: 2D to 3D Molecules via Dearomatization. Nature Research. [Link]

  • Thieme. (n.d.). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme Connect. [Link]

  • Royal Society of Chemistry. (n.d.). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. RSC Publishing. [Link]

  • Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(11), e2024489118. [Link]

  • Bull, J. A., et al. (2019). Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation. ACS Medicinal Chemistry Letters, 10(12), 1641–1646. [Link]

  • ResearchGate. (n.d.). Escape from Flatland 2: Complexity and promiscuity. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 110-117. [Link]

  • Scott, J. S., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 8(1), 43-48. [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11, 102537. [Link]

  • Wang, N., et al. (2024). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society. [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(20), 14061–14068. [Link]

  • Organic Chemistry Portal. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Organic Chemistry Portal. [Link]

  • ChemRxiv. (n.d.). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

Sources

Methodological & Application

Advanced Protocols for the Decarboxylative Functionalization of 3-Ethyl-Bicyclo[1.1.1]pentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The bicyclo[1.1.1]pentane (BCP) motif is a critical bioisostere in modern drug discovery, offering a precise vector for replacing para-phenyl rings, tert-butyl groups, and internal alkynes.[1] While the parent BCP is common, 3-ethyl-bicyclo[1.1.1]pentane-1-carboxylic acid represents a specific high-value scaffold where the ethyl group provides enhanced lipophilicity (logP modulation) and steric bulk compared to the methyl analog, without the metabolic liability of a phenyl ring.

Functionalizing the C1-position of this acid via decarboxylative pathways is the most efficient strategy to access diverse chemical space. Unlike standard aliphatic acids, the BCP bridgehead radical is relatively stable due to its high s-character, yet it possesses unique steric constraints.

This guide details the reagent systems required to convert the carboxylic acid handle into Aryl, Boron, and Heteroatom motifs.[2] We prioritize Redox-Active Ester (RAE) strategies due to their superior reliability over direct decarboxylation for this specific strained cage system.

Mechanistic Foundation: The Radical Gateway

To functionalize the 3-ethyl-BCP acid, we must first generate the bridgehead radical (


). The high bond dissociation energy (BDE) of the bridgehead C-H bond makes Hydrogen Atom Transfer (HAT) difficult. Therefore, oxidative decarboxylation is the standard.
The Preferred Pathway: Redox-Active Esters (RAE)

Direct oxidation of the carboxylate is possible (via Ir/Ni dual catalysis), but converting the acid to an N-hydroxyphthalimide (NHP) ester lowers the activation barrier, allowing radical generation under mild, reductive conditions.

Mechanism:

  • Activation: 3-ethyl-BCP acid + NHPI

    
     BCP-RAE.
    
  • SET Reduction: BCP-RAE +

    
     (from photocatalyst or metal) 
    
    
    
    Radical Anion.
  • Fragmentation: Radical Anion

    
     Phthalimide anion + 
    
    
    
    + 3-ethyl-BCP radical .
  • Capture: The radical enters a Nickel catalytic cycle (arylation) or reacts with a metal center (borylation).

Reagent Systems & Selection Guide

System A: The Activation Suite (RAE Synthesis)

Use this to prepare the substrate for all subsequent couplings.

  • Core Reagents: N-Hydroxyphthalimide (NHPI), N,N'-Diisopropylcarbodiimide (DIC).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (10 mol%).

  • Solvent: Dichloromethane (DCM).

  • Why: DIC is preferred over EDC for BCP acids as the urea byproduct is easily removed, and the reaction is anhydrous, preventing hydrolysis of the strained ring.

System B: Decarboxylative Arylation (Metallaphotoredox)

Use this to install aryl/heteroaryl rings.

  • Photocatalyst:

    
     (low loading, 1 mol%).
    
  • Cross-Coupling Catalyst:

    
     (10 mol%) pre-complexed with dtbbbpy  (4,4'-di-tert-butyl-2,2'-bipyridine).
    
  • Reductant: Hantzsch Ester or TDAE (organic super-electron donor).

  • Base:

    
     or 1,1,3,3-Tetramethylguanidine (TMG).
    
  • Why: The Ir/Ni dual system allows the coupling of the BCP radical with a wide range of aryl bromides/iodides. The dtbbbpy ligand prevents catalyst aggregation.

System C: Decarboxylative Borylation

Use this to create a BCP-Boronate building block for Suzuki couplings.[3]

  • Catalyst:

    
     (Copper(II) acetylacetonate) or 
    
    
    
    .
  • Ligand: 1,10-Phenanthroline (for Cu) or dtbbbpy (for Ni).

  • Boron Source:

    
     (Bis(pinacolato)diboron).
    
  • Additive:

    
     (critical for transmetallation).
    
  • Why: This converts the acid directly to a BPin ester, a versatile handle for downstream medicinal chemistry.[2]

System D: Direct Fluorination (Silver Catalysis)

Use this to install a Fluorine atom (metabolic blocking).

  • Reagent: Selectfluor (Electrophilic fluorine source).

  • Catalyst:

    
     (20 mol%).
    
  • Solvent: Acetone/Water (1:1).

  • Why: Silver catalyzes the oxidative decarboxylation and immediate trapping by Selectfluor.

Visualizing the Workflow

BCP_Functionalization cluster_legend Reaction Class Acid 3-Ethyl-BCP Acid RAE Redox-Active Ester (NHP-BCP) Acid->RAE NHPI, DIC (System A) Radical 3-Ethyl-BCP Radical (•) Acid->Radical AgNO3 (System D, Direct) RAE->Radical SET Reduction (-CO2) Aryl Arylated BCP (Ni/Ir) Radical->Aryl Ar-Br, Ni cat. Boryl BCP-Boronate (Cu or Ni) Radical->Boryl B2pin2, Cu/Ni Fluoro Fluoro-BCP (Ag) Radical->Fluoro Selectfluor key Solid Line: RAE Route (Robust) Dashed Line: Direct Route (Specific)

Figure 1: Strategic workflow for the diversification of 3-ethyl-BCP acid. The RAE route (yellow) offers the highest versatility for C-C bond formation.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Redox-Active Ester (RAE)

This step is mandatory for Protocols 2 and 3.

  • Setup: Charge a round-bottom flask with 3-ethyl-BCP acid (1.0 equiv) and N-Hydroxyphthalimide (NHPI) (1.1 equiv).

  • Solvent: Add anhydrous DCM (0.2 M concentration relative to acid).

  • Activation: Add DMAP (0.1 equiv).

  • Coupling: Cool to 0°C. Add DIC (1.1 equiv) dropwise over 5 minutes.

  • Reaction: Warm to room temperature and stir for 4–12 hours. A white precipitate (diisopropylurea) will form.

  • Workup: Filter off the urea precipitate. Wash the filtrate with 0.1 N HCl (to remove DMAP), then saturated

    
    , then brine.
    
  • Purification: Dry over

    
     and concentrate. Recrystallize from Ethanol or perform a short silica plug (EtOAc/Hexanes) if necessary. The RAE is usually a stable white solid.
    
Protocol 2: Decarboxylative Arylation (Ni/Ir Dual Catalysis)

Target: Coupling 3-ethyl-BCP with 4-bromo-benzonitrile (Example).

  • Glovebox/Schlenk Setup: In a vial, combine:

    • BCP-RAE (from Protocol 1) (1.0 equiv, 0.5 mmol).

    • Aryl Bromide (1.5 equiv).

    • 
        (10 mol%).
      
    • dtbbbpy (15 mol%).

    • Photocatalyst:

      
       (1 mol%).
      
    • Reductant: Hantzsch Ester (1.5 equiv).

    • Base:

      
       (2.0 equiv).
      
  • Solvent: Add anhydrous DMF or DMAc (concentration 0.1 M). Degas by sparging with Argon for 10 minutes.

  • Reaction: Seal the vial. Irradiate with Blue LEDs (450 nm, 30-40W) with fan cooling to maintain temp < 35°C. Stir for 16–24 hours.

  • Workup: Dilute with diethyl ether (BCP derivatives are lipophilic). Wash extensively with water to remove DMF.

  • Purification: Flash column chromatography.

    • Note: 3-ethyl-BCP derivatives are often UV-inactive unless the aryl group is a chromophore. Use

      
       or 
      
      
      
      stain for TLC.
Protocol 3: Decarboxylative Borylation (Copper Catalysis)

Target: Synthesis of 3-ethyl-BCP-BPin.

  • Reagents: Combine in a reaction vessel:

    • BCP-RAE (1.0 equiv).

    • 
        (2.0 equiv).
      
    • 
        (10 mol%).
      
    • 1,10-Phenanthroline (12 mol%).

    • LiOH or LiOMe (1.5 equiv).

  • Solvent: 1,4-Dioxane/DMF (4:1 ratio).

  • Reaction: Stir at room temperature (or mild heat, 40°C) for 12 hours. Light is not required for this specific Cu-catalyzed variant, though photo-variants exist.

  • Workup: Filter through a pad of Celite. Concentrate.

  • Purification: Rapid silica chromatography. Warning: BPin esters can be sensitive to silica; add 1% triethylamine to the eluent.

Data Summary & Troubleshooting

ParameterArylation (Ni/Ir)Borylation (Cu)Fluorination (Ag)
Primary Reagent BCP-RAEBCP-RAEFree Acid
Key Catalyst Ni(II) / Ir(III)Cu(II)AgNO3
Limiting Factor Sterics on Aryl HalideMoisture SensitivityExotherm / Stability
Typical Yield 60-85%50-70%40-60%
Color Change Green (Ni)

Brown
Blue (Cu)

Green
Colorless

Black ppt

Troubleshooting Tips:

  • Low Yield in Arylation: Ensure the reaction is strictly oxygen-free. Oxygen quenches the excited state of the photocatalyst and oxidizes the Ni(0) species.

  • Protodecarboxylation (H-trapping): If the major byproduct is 3-ethyl-bicyclo[1.1.1]pentane (H-capped), the solvent may be wet, or the Hantzsch ester is transferring H too fast. Switch to a heterogeneous base or a different reductant (e.g., TDAE).

  • Volatility: The product (3-ethyl-1-aryl-BCP) may be volatile. Do not use high vacuum for extended periods during isolation.

References

  • Zuo, Z., et al. (2014). "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides." Science, 345(6195), 437–440.

  • Li, C., et al. (2017). "Decarboxylative borylation."[2][3][4][5] Science, 355(6332). (Describes the Baran protocol for RAE to BPin conversion).

  • Yin, H., et al. (2018). "Radical Decarboxylative Functionalization of Bicyclo[1.1.1]pentane-1-carboxylic Acids." Organic Letters. (Specific application to BCP acids).

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. (Context on 3-ethyl-BCP properties).

  • Maji, T., et al. (2022). "Decarboxylative Functionalization of Bicyclo[1.1.1]pentanes." Chemical Reviews. (Comprehensive review of reagents).

Sources

Application Notes & Protocols: 3-Ethylbicyclo[1.1.1]pentane-1-carboxylic Acid as a Peptidomimetic Spacer

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern peptidomimetic design and drug discovery, the quest for molecular scaffolds that confer improved physicochemical and pharmacokinetic properties without compromising biological activity is paramount. The bicyclo[1.1.1]pentane (BCP) core has emerged as a premier three-dimensional, rigid bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[1][2][3] Its unique, non-planar, and compact structure offers a strategic advantage in "escaping from flatland," a concept aimed at improving drug-likeness by increasing the fraction of sp³-hybridized atoms.[4] This guide provides a comprehensive overview and detailed protocols for the use of a specific BCP derivative, 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid, as a peptidomimetic spacer to enhance the therapeutic potential of peptide-based agents.

Introduction: The Rationale for Bicyclo[1.1.1]pentane Spacers

Peptides are highly specific and potent signaling molecules, but their therapeutic application is often hampered by poor metabolic stability, low oral bioavailability, and limited cell permeability. Peptidomimetics aim to address these limitations by modifying the peptide structure to retain biological activity while improving drug-like properties. The substitution of labile or conformationally flexible elements with rigid, non-natural spacers is a cornerstone of this strategy.

The 1,3-disubstituted BCP scaffold serves as an exceptional peptidomimetic spacer due to several key attributes:

  • Rigid and Linear Geometry: The BCP cage holds substituents at a fixed distance and angle (approximately 180°), effectively mimicking the linear geometry of a para-substituted benzene ring or an alkyne linker, which is often crucial for maintaining binding interactions with biological targets.[5]

  • Improved Physicochemical Properties: Replacing a planar, aromatic phenyl ring with a saturated, three-dimensional BCP core typically leads to significant improvements in aqueous solubility, a reduction in non-specific binding, and enhanced metabolic stability.[6][7] The sp³-rich nature of the BCP is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.[6]

  • Enhanced Permeability: The disruption of planarity and potential for reduced π-stacking can improve passive permeability across cell membranes, a critical factor for oral absorption and reaching intracellular targets.[4]

  • Novel Chemical Space: The incorporation of BCP scaffolds allows for the exploration of novel chemical space, providing opportunities to develop intellectual property and circumvent existing patents.[7]

A prime example of the successful application of this strategy is the development of a γ-secretase inhibitor, where replacing a central fluorophenyl ring with a BCP motif resulted in an equipotent compound with markedly improved solubility, permeability, and oral absorption characteristics, including a roughly four-fold increase in maximum concentration (Cmax) and area under the curve (AUC) in preclinical models.[4]

Synthesis of 3-Ethylbicyclo[1.1.1]pentane-1-carboxylic Acid

The synthesis of asymmetrically substituted BCPs often starts from the readily available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The following multi-step protocol provides a reliable pathway to the target compound, 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid.

Logical Workflow for Synthesis

The synthetic strategy involves selective protection of one carboxylic acid group, conversion of the second carboxylic acid into a suitable functional group for ethyl group introduction, and final deprotection.

G A Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid B Mono-ester Protection (e.g., Methanol, SOCl2) A->B C 3-(Methoxycarbonyl)bicyclo[1.1.1] pentane-1-carboxylic Acid B->C D Reduction to Alcohol (e.g., BH3·Me2S) C->D E Methyl 3-(hydroxymethyl)bicyclo[1.1.1] pentane-1-carboxylate D->E F Activation of Alcohol (e.g., MsCl, Et3N) E->F G Methyl 3-((methylsulfonyl)oxy)methyl) bicyclo[1.1.1]pentane-1-carboxylate F->G H Nucleophilic Substitution (e.g., MeCu(CN)Li) G->H I Methyl 3-ethylbicyclo[1.1.1] pentane-1-carboxylate H->I J Ester Hydrolysis (e.g., LiOH, H2O/THF) I->J K 3-Ethylbicyclo[1.1.1]pentane-1-carboxylic Acid J->K G cluster_0 Activation Resin Peptide-Resin (Free N-terminus) Coupling Activation & Coupling (e.g., HATU, DIPEA in DMF) Resin->Coupling BCP_Acid 3-Ethylbicyclo[1.1.1]pentane- 1-carboxylic Acid Coupled BCP-Peptide-Resin Coupling->Coupled Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Coupled->Cleavage Purify Purification (RP-HPLC) Cleavage->Purify Final Final BCP-Peptide Purify->Final G cluster_0 Cell Membrane APP APP C99 C99 Fragment APP->C99 Abeta Aβ Plaque (Pathology) C99->Abeta BetaSec β-Secretase BetaSec->APP Cleavage GammaSec γ-Secretase GammaSec->C99 Cleavage BCP_Inhibitor BCP-Inhibitor BCP_Inhibitor->GammaSec Inhibition

Sources

Handling and storage stability of 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Handling, Storage, and Stability of 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a significant bioisostere for the phenyl ring in modern medicinal chemistry. Its rigid, three-dimensional structure can impart improved physicochemical properties to drug candidates, such as enhanced solubility and metabolic stability, when compared to their aromatic counterparts[1][2][3]. 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid is a valuable building block in this class, offering a versatile handle for further chemical modifications. As with any novel compound in the drug discovery pipeline, a thorough understanding of its handling, storage, and stability is paramount to ensure the integrity of experimental data and the quality of downstream applications.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and stability assessment of 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid. The protocols and recommendations herein are grounded in established principles of chemical safety and pharmaceutical stability testing.

Prudent Handling and Personal Protective Equipment (PPE)

While specific toxicity data for 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid may not be extensively available, its chemical nature as a carboxylic acid necessitates cautious handling to mitigate potential hazards. Carboxylic acids can be corrosive and irritating to the skin, eyes, and respiratory tract[4][5].

Engineering Controls
  • Ventilation: All manipulations of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or vapors[6].

Personal Protective Equipment (PPE)

A standard PPE ensemble should be worn at all times when handling 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes[4][7].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially after direct contact with the compound[4].

  • Protective Clothing: A flame-resistant lab coat should be worn to protect the skin and clothing.

  • Respiratory Protection: For operations with a high potential for aerosolization of the solid compound, a NIOSH-approved respirator may be necessary[7].

Spill and Waste Management

In the event of a spill, the area should be evacuated and ventilated. The spilled solid should be carefully swept up to avoid creating dust and placed in a sealed container for disposal[5][6]. The area should then be cleaned with an appropriate solvent. All waste containing the compound should be disposed of in accordance with local, state, and federal regulations[6].

Recommended Storage Conditions for Long-Term Integrity

The stability of a compound is intrinsically linked to its storage conditions. Improper storage can lead to degradation, compromising the purity and reactivity of the material. For 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid, the following storage conditions are recommended based on general principles for carboxylic acids and related bicyclic compounds.

ParameterRecommended ConditionRationale
Temperature Refrigerator (2-8 °C)Lower temperatures slow down potential degradation pathways.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes the risk of oxidative degradation.
Container Tightly sealed, amber glass vialProtects from moisture and light.
Moisture Store in a desiccated environmentCarboxylic acids can be hygroscopic.

Assessing the Stability of 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid: A Protocol-Driven Approach

To definitively establish the stability profile of 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid, a systematic stability testing program is essential. This program should encompass long-term, accelerated, and forced degradation studies as guided by the International Council for Harmonisation (ICH) guidelines[8][9][10].

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Sample Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare Samples (Solid & Solution) LongTerm Long-Term Study (e.g., 25°C/60% RH) Prep->LongTerm Expose to Conditions Accelerated Accelerated Study (e.g., 40°C/75% RH) Prep->Accelerated Expose to Conditions Forced Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) Prep->Forced Expose to Conditions Analysis Analyze at Time Points (e.g., HPLC, LC-MS) LongTerm->Analysis Collect Samples Accelerated->Analysis Collect Samples Forced->Analysis Collect Samples Data Evaluate Purity, Degradants, and Mass Balance Analysis->Data Generate Data Degradation_Pathways cluster_degradation Potential Degradation Products Parent 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid Decarboxylation Decarboxylation Product (Loss of CO2) Parent->Decarboxylation Thermal Stress Esterification Esterification Product (Reaction with alcohol solvent) Parent->Esterification Acidic Conditions + Alcohol Oxidation Oxidized Product (e.g., at ethyl group) Parent->Oxidation Oxidative Stress

Sources

Commercial suppliers and purity grades of 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Commercial Sourcing, Quality Assurance, and Synthetic Utility of 3-Ethylbicyclo[1.1.1]pentane-1-carboxylic Acid

Executive Summary & Strategic Rationale

In modern medicinal chemistry, 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid (3-Et-BCP acid) serves as a critical "saturated bioisostere." It is primarily deployed to replace para-ethylbenzoic acid or tert-butyl moieties in drug candidates. This substitution typically yields three strategic advantages:

  • Improved Metabolic Stability: The BCP cage resists oxidative metabolism (CYP450) better than phenyl rings.

  • Solubility Enhancement: The three-dimensional character disrupts planar stacking (the "Escape from Flatland" concept), often improving aqueous solubility compared to flat aromatic analogs.

  • Vector Alignment: The 1,3-substitution vector of the BCP cage perfectly mimics the para-substitution geometry of benzene (distance ~1.85 Å vs. ~2.8 Å for benzene, but angular vectors are identical).

This guide provides a technical roadmap for sourcing this specific building block, verifying its purity upon receipt, and handling it in synthetic workflows.

Commercial Supply Landscape

Unlike the ubiquitous unsubstituted bicyclo[1.1.1]pentane-1-carboxylic acid, the 3-ethyl derivative is a "Tier 2" building block—widely available but often stocked in smaller quantities (mg to gram scale) rather than multi-kilogram bulk.

Primary Suppliers & Catalog Data

The following suppliers have validated synthetic routes (typically via [1.1.1]propellane functionalization) and stock history.

Supplier CategoryVendor NameCatalog/Part #Typical PurityLead TimeNotes
Primary Stockist Enamine ENAH5802E77C≥95%1-2 WeeksOriginator of many BCP routes; high reliability.
US Distributor Combi-Blocks JK-675997%1-3 DaysExcellent for rapid US delivery; often re-tests batches.
Global Aggregator BLD Pharm BD0137426095-97%1-2 WeeksCost-effective for gram-scale; check CoA for water content.
Boutique SpiroChem Inquire≥98%CustomBest for GMP-like requirements or ultra-high purity.
Purity Grades & Specifications

Researchers should select grades based on the development stage:

  • Discovery Grade (95%): Suitable for HTS library synthesis and initial SAR exploration.

    • Acceptable Impurities: Trace solvent (EtOAc, Hexane), BCP-dimers, or hydrolyzed propellane byproducts.

  • Process Grade (97%+): Required for scale-up (>10g) or late-stage lead optimization to prevent impurity carryover in sensitive couplings.

    • Critical Check: Ensure no residual metal (Li/Mg) salts from the organometallic synthesis route (Propellane + EtLi).

Protocol: Incoming Quality Control (IQC)

Because BCP derivatives can be volatile or hygroscopic, a rigorous IQC process is mandatory upon receipt.

Physicochemical Inspection
  • Appearance: White to off-white crystalline solid.

    • Red Flag: Yellow or wet paste indicates decomposition or significant solvent retention.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Long-term storage at -20°C is recommended to prevent slow decarboxylation.

Analytical Verification Workflow

Do not rely solely on the vendor CoA. Perform the following checks:

A. 1H-NMR (400 MHz, DMSO-d6 or CDCl3)

  • Diagnostic Signals:

    • BCP Bridgehead: Singlet (~1.8–2.0 ppm, 6H). This confirms the cage integrity.

    • Ethyl Group: Triplet (~0.85 ppm, 3H) and Quartet (~1.3 ppm, 2H).

    • Acid Proton: Broad singlet (>10 ppm).

  • Purity Calculation: Integrate the Ethyl-CH3 triplet (3H) vs. any impurity peaks.

B. LC-MS (ESI-)

  • Method: C18 Column, Water/Acetonitrile (+0.1% Formic Acid).

  • Target Ion: Look for [M-H]⁻ = 139.1 .

  • Note: BCP acids ionize well in negative mode. In positive mode, they are often silent or show weak adducts.

IQC Decision Logic (Visualization)

IQC_Workflow Start Shipment Received (3-Et-BCP Acid) Visual Visual Inspection (White Solid?) Start->Visual NMR 1H-NMR Analysis (DMSO-d6) Visual->NMR Pass Fail QUARANTINE Contact Supplier Visual->Fail Yellow/Wet Integrity Check Cage Signals (Singlet ~1.9 ppm) NMR->Integrity LCMS LC-MS (ESI-) ([M-H]- = 139.1) Integrity->LCMS Cage Intact Integrity->Fail Cage Open/Degraded PurityCalc Calculate Purity (>95%?) Pass RELEASE to Inventory Store at 4°C PurityCalc->Pass Yes PurityCalc->Fail <90% Recryst Purification (Recrystallize from Hexane/EtOAc) PurityCalc->Recryst 90-95% LCMS->PurityCalc Recryst->NMR Retest

Figure 1: Incoming Quality Control (IQC) Decision Tree for BCP Building Blocks.

Synthetic Application Protocol: Amide Coupling

The primary utility of 3-Et-BCP acid is coupling with amines to form stable amide bonds. Due to the steric bulk of the BCP cage, standard coupling conditions must be optimized to prevent low yields.

Rationale

The bridgehead carbon (C1) is quaternary and sterically hindered. Highly active coupling agents (HATU/T3P) are preferred over carbodiimides (EDC/DCC) to drive the reaction to completion.

Step-by-Step Methodology

Reagents:

  • 3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv)

  • Amine Partner (R-NH2) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DCM (anhydrous)

Procedure:

  • Dissolution: In a dry vial, dissolve 3-Et-BCP acid (100 mg, 0.71 mmol) in anhydrous DMF (2.0 mL).

  • Activation: Add DIPEA (370 µL, 2.1 mmol) followed by HATU (325 mg, 0.85 mmol). Stir at room temperature for 5–10 minutes.

    • Why? Pre-activation forms the active ester (OAt) which is more reactive than the acid itself.

  • Addition: Add the Amine (0.78 mmol) in one portion.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS.

    • Checkpoint: If conversion is <50% after 2h, heat to 40°C. The BCP cage is thermally stable up to ~100°C.

  • Workup: Dilute with EtOAc, wash with sat. LiCl (to remove DMF), 1N HCl, and Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). BCP amides typically run higher in Rf than phenyl amides due to the "greasy" ethyl group.

References

  • Stepan, A. F., et al. (2012).[1] "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Ring Bioisostere." Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2015).[2] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Enamine Ltd. (2024). "Bicyclo[1.1.1]pentanes Building Blocks Catalog." Enamine.net. Link

  • Levterov, V. V., et al. (2018). "Practical Synthesis of 3-Substituted Bicyclo[1.1.1]pentane-1-carboxylic Acids." European Journal of Organic Chemistry. Link

  • Combi-Blocks Inc. (2024). "Product Data Sheet: JK-6759." Combi-Blocks.com. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility in 3-Ethyl-BCP Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland" Paradox

You are likely employing the 3-ethyl-bicyclo[1.1.1]pentane (3-ethyl-BCP) motif as a bioisostere for a para-ethylphenyl or tert-butyl group to improve physicochemical properties (the "Escape from Flatland" strategy). While BCP cores generally disrupt planar stacking and improve solubility compared to aromatic rings, the addition of the 3-ethyl substituent introduces a specific challenge: it increases lipophilicity (


) and bulk without adding polarity.

If you are encountering solubility issues, your compound is likely trapped in a "solubility valley" where the rigid aliphatic core promotes tight crystal packing or the lipophilicity of the ethyl group outweighs the BCP's geometric advantages. This guide addresses these specific failure modes.

Diagnostic Workflow

Before altering your synthesis, use this logic flow to identify the root cause of insolubility.

SolubilityDiagnosis Start START: Solubility Failure CheckState Check Solid State (XRPD / DSC) Start->CheckState Crystalline High Crystallinity? (Sharp Peaks) CheckState->Crystalline Yes Amorphous Amorphous/Oiling? CheckState->Amorphous No CheckLogP Check Lipophilicity (LogD 7.4) Crystalline->CheckLogP Modest MP HighMP High Lattice Energy (Packing Issue) Crystalline->HighMP High MP (>200°C) Amorphous->CheckLogP HighLogP Hydrophobicity Limit (Grease Ball Effect) CheckLogP->HighLogP LogD > 4.0 Aggreg Colloidal Aggregation CheckLogP->Aggreg LogD < 3.0 but Insoluble

Figure 1: Diagnostic logic for isolating solubility bottlenecks in BCP derivatives.

Troubleshooting Guide (Q&A)
Scenario A: The "Grease Ball" Effect

Q: I replaced a phenyl ring with 3-ethyl-BCP to improve solubility, but it got worse or didn't change. Why?

A: You may have traded


-stacking for hydrophobic bulk.
While the BCP core reduces planarity (disrupting crystal packing), the 3-ethyl group  is purely lipophilic. Unlike a naked BCP or a 3-fluoro-BCP, the ethyl chain adds methylene units that increase LogP.
  • The Science: The BCP bridgehead carbons are

    
     hybridized but relatively electron-deficient. However, the ethyl group extends the hydrophobic surface area. If your parent scaffold was already lipophilic, the 3-ethyl-BCP might push the LogD  beyond the solubility cliff (typically >3.5–4.0 for uncharged molecules).
    
  • Action: Calculate the

    
     between your phenyl parent and the 3-ethyl-BCP analog. If the BCP analog is significantly more lipophilic, you must introduce polarity elsewhere.
    
  • Solvation: Consider that aliphatic cages like BCP do not engage in specific solvation (H-bonding) with water, unlike heterocycles.

Scenario B: Stock Solution Crash

Q: My compound dissolves in DMSO at 10 mM but precipitates immediately upon dilution into aqueous buffer/media.

A: This is a classic "Kinetic Solubility" failure driven by high lattice energy or the "Parachute" failure. 3-ethyl-BCP derivatives often form highly crystalline solids because the rigid BCP rod allows for efficient packing, even without


-stacking.
  • The Mechanism: DMSO solvates the hydrophobic ethyl-BCP effectively. Upon water addition, the high entropic cost of creating a cavity in water for the rigid hydrophobic cage forces the molecule out of solution.

  • Action:

    • Switch Solvent: Test DMA (Dimethylacetamide) or NMP, which sometimes solvate rigid aliphatic scaffolds better than DMSO.

    • Cosolvent Spiking: Add 10-20% PEG-400 or Captisol® (SBE-β-CD) to your buffer before adding the DMSO stock. Cyclodextrins are particularly effective at encapsulating the BCP cage.

Scenario C: Oiling Out

Q: Instead of precipitating as a solid, the compound forms a sticky oil or gum in aqueous media.

A: This indicates the compound is amorphous and likely has a low Glass Transition Temperature (


).
  • The Cause: The ethyl group on the BCP adds rotational freedom (the ethyl chain) relative to a methyl or fluoro substituent, potentially preventing stable crystal formation while remaining too hydrophobic to dissolve.

  • Action:

    • Salt Formation: If your molecule has a basic nitrogen (common in BCP-amine derivatives), screen counter-ions (HCl, Methanesulfonate, Tosylate) to force a crystalline lattice.

    • Freeze Drying: Lyophilize from t-Butanol/Water to generate a fluffy amorphous powder that may wet better than the oil.

Comparative Physicochemical Properties

The table below illustrates why 3-ethyl-BCP can be deceptive. It improves "flatness" (


) but penalizes lipophilicity compared to other BCPs.
PropertyPhenyl (Para-Ethyl)Unsubstituted BCP3-Ethyl-BCP 3-Fluoro-BCP
Geometry Planar (2D)Linear Rod (3D)Linear Rod (3D) Linear Rod (3D)
Lipophilicity HighModerateHigh (Ethyl adds ~1.0 LogP) Moderate
Solubility Poor (Packing)GoodVariable (Hydrophobic) Excellent
Metabolic Stability Low (Oxidation)HighHigh High
Rec. Strategy Add polar groups-Add polar cosolvent -
Recommended Experimental Protocols
Protocol 1: Kinetic Solubility Screen (High Throughput)

Use this to validate biological assay compatibility.

  • Prepare Stock: Dissolve 3-ethyl-BCP derivative in DMSO to 10 mM.

    • Note: If it does not dissolve, sonicate at 40°C. BCPs are thermally stable.

  • Dilution: Pipette 5 µL of stock into 195 µL of PBS (pH 7.4). Final conc: 250 µM, 2.5% DMSO.

  • Incubation: Shake for 90 minutes at RT.

  • Filtration: Filter using a 0.45 µm PVDF filter plate (Nylon binds hydrophobic BCPs).

  • Analysis: Analyze filtrate via UV-Vis or LC-MS. Compare Area Under Curve (AUC) to a standard.

Protocol 2: Cosolvent System for Animal Dosing

For 3-ethyl-BCP derivatives requiring IV/PO administration.

Due to the lipophilic nature of the ethyl-BCP, simple saline will fail. Use the "E-TPGS" formulation:

  • 5% Ethanol: Primary solubilizer.

  • 10% TPGS (Vitamin E polyethylene glycol succinate): Surfactant that forms micelles around the BCP lipophile.

  • 85% Water/Saline.

Procedure:

  • Dissolve compound in Ethanol.

  • Add melted TPGS (liquid > 37°C). Vortex.

  • Slowly add warm (37°C) water while vortexing.

References & Authority
  • Stepan, A. F., et al. (2012).[1] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link

    • Context: The foundational paper establishing BCP as a solubility-enhancing scaffold.

  • Mykhailiuk, P. K. (2021).[2][3] "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)." The Journal of Organic Chemistry. Link[2]

    • Context: Detailed handling and synthesis of BCP derivatives, addressing stability and physical forms.

  • Veranova. (2025). "Improving solubility and accelerating drug development." Veranova Technical Insights. Link

    • Context: General strategies for solubilizing rigid, lipophilic molecular scaffolds in development.

  • Burton, K. I., & MacMillan, D. W. C. (2025).[4] "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Chem. Link[4]

    • Context: specifically addresses the synthesis and properties of 3-substituted (alkyl/aryl) BCPs.

Sources

Technical Support Center: 3-Ethylbicyclo[1.1.1]pentane-1-carboxylic Acid & Intermediates

[1]

Executive Summary

You are likely accessing this guide because you are encountering yield losses or detection issues during the synthesis of 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid . This molecule is a critical bioisostere for para-ethylbenzoic acid or tert-butyl groups in medicinal chemistry.[1]

The synthesis generally proceeds via the radical addition of an ethyl group to [1.1.1]propellane , yielding the volatile intermediate 1-ethyl-3-iodobicyclo[1.1.1]pentane , followed by lithiation and carboxylation.

Critical Warning: The primary failure modes in this workflow are volatility-induced mass loss of the iodo-intermediate and detection failure (lack of UV chromophore) during purification.[1]

Module 1: The Volatile Intermediate (1-Ethyl-3-iodobicyclo[1.1.1]pentane)

The Challenge: The intermediate formed after reacting [1.1.1]propellane with ethyl iodide (Et-I) is highly volatile. Standard rotary evaporation protocols will strip this product along with the solvent, leading to "0% yield" mysteries.

Purification Protocol: Telescoping vs. Careful Distillation

Option A: Telescoping (Recommended) Do not isolate the iodo-intermediate.[1]

  • Perform the radical addition (Propellane + Et-I) in a high-boiling ether (e.g., MTBE or Et₂O).

  • Wash the organic layer with aqueous Na₂S₂O₃ to remove iodine color.[1]

  • Do not concentrate to dryness.

  • Proceed directly to the Lithium-Halogen exchange step (t-BuLi/CO₂) using the solution concentration determined by quantitative NMR (qNMR) against an internal standard (e.g., 1,3,5-trimethoxybenzene).

Option B: Distillation (If isolation is required) If you must isolate the iodide:

  • Solvent Choice: Use pentane for the reaction.[1]

  • Concentration: Use a Vigreux column at atmospheric pressure to remove pentane.[1] Do not use a rotary evaporator under vacuum.

  • Purification: Short-path vacuum distillation.[1]

    • Note: The 3-ethyl analog is slightly less volatile than the 3-methyl analog, but significant losses still occur at <20 mbar at room temperature.[1]

Troubleshooting: "Where did my mass go?"
SymptomRoot CauseCorrective Action
0% Yield after Rotavap Product co-evaporated with solvent.[1]Use a cool bath (0°C) and controlled vacuum (>200 mbar) only to remove bulk solvent, or switch to telescoping.
Pink/Purple Distillate Free iodine contamination.[1]Wash crude mixture with sat. aq. Na₂S₂O₃ before drying and distillation.[1]
Polymer formation Oligomerization of propellane (staffanes).[1][2]Ensure strict temperature control (-78°C to 0°C) during the initial radical addition.[1]

Module 2: The "Invisible" Peak (Chromatography & Detection)

The Challenge: The bicyclo[1.1.1]pentane (BCP) core is transparent to UV light above 210 nm. If you rely on a standard UV trigger (254 nm) for fraction collection, you will send your product to waste.

Visualization & Detection Guide

1. Thin Layer Chromatography (TLC)

  • UV: Ineffective.[1]

  • Stain 1 (Recommended): KMnO₄ (Basic). BCPs oxidize slowly; heating is required.[1] Look for yellow/brown spots on purple.[1][3]

  • Stain 2 (Alternative): Iodine Chamber. Effective for the intermediate iodide.[1]

  • Stain 3 (Specific for Acid): Bromocresol Green. The final acid will appear as a bright yellow spot on a blue background (no heat required).

2. Flash Chromatography (Automated)

  • Detector: Use ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index).[1]

  • If UV is the only option: Set monitoring wavelength to 205-210 nm .[1] Note that common solvents (EtOAc) absorb here, so use gradients of Hexane/DCM or Hexane/Ether if possible.

Module 3: Purification of the Final Acid

The Challenge: Separating 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid from oligomeric byproducts (staffanes) and unreacted starting materials.

Method A: pH-Swing Extraction (High Throughput)

This is the most robust method for removing non-acidic impurities (oligomers).

  • Dissolution: Dissolve crude residue in Et₂O or MTBE.

  • Base Wash: Extract with 1M NaOH (pH > 10). The BCP acid moves to the aqueous phase (as carboxylate); oligomers stay in organic.

    • Check: Keep the organic layer until yield is confirmed (in case of emulsion).

  • Acidification: Cool aqueous layer to 0°C. Acidify with 2M HCl to pH < 2.

  • Re-extraction: Extract the cloudy aqueous mixture with Et₂O (3x).

  • Drying: Dry over Na₂SO₄ and concentrate.

Method B: Sublimation (High Purity)

BCP acids are highly symmetrical and sublime easily, unlike their polymeric impurities.

  • Setup: Cold finger sublimation apparatus.

  • Conditions: High vacuum (<0.5 mbar), oil bath at 50-70°C (depending on specific derivative melting point).

  • Result: Pure white crystals form on the cold finger; "oily" oligomers remain at the bottom.[1]

Workflow Visualization

Figure 1: Synthesis & Purification Decision Logic

BCP_WorkflowPropellane[1.1.1]Propellane(In Solution)RadicalAddRadical Addition(Et-I + Light/Initiator)Propellane->RadicalAddIntermediateIntermediate:1-Ethyl-3-iodo-BCPRadicalAdd->IntermediateDecisionIsolate Intermediate?Intermediate->DecisionDistillCareful Distillation(Vigreux / No Vac)Decision->DistillYes (High Risk)TelescopeTelescope (Direct Use)Determine Conc. via qNMRDecision->TelescopeNo (Recommended)LithiationLithiation (t-BuLi)& CO2 QuenchDistill->LithiationTelescope->LithiationCrudeAcidCrude 3-Ethyl-BCP AcidLithiation->CrudeAcidPurificationPurification ChoiceCrudeAcid->PurificationpHExtractpH Swing Extraction(Removes Neutral Oligomers)Purification->pHExtractStandardSublimationSublimation(Removes Non-Volatile Residue)Purification->SublimationHigh Purity Req.FinalProductFinal Product:3-Ethyl-BCP Acid(White Solid)pHExtract->FinalProductSublimation->FinalProduct

Caption: Decision tree for the synthesis and purification of 3-ethyl-BCP acid, highlighting the critical choice to telescope the volatile intermediate.

Frequently Asked Questions (FAQs)

Q1: I see a spot on TLC for the acid, but after workup, it's gone. Why? A: The BCP acid is relatively small and can be semi-volatile or water-soluble if the pH isn't low enough.[1] Ensure your aqueous phase is pH < 2 before re-extraction.[1] Also, avoid high-vacuum drying for extended periods (overnight) if the product is a low-melting solid; it may sublime into your trap.

Q2: Can I use UV to monitor the reaction progress? A: No. Neither the starting propellane nor the ethyl-BCP intermediates have significant UV absorption.[1] Use GC-MS (for the iodide) or LC-MS (ELSD/CAD) for the acid. For crude checks, proton NMR is the gold standard (look for the unique bridgehead proton signal if applicable, or the symmetry of the BCP methylene protons).

Q3: My final product is yellow/brown instead of white. A: This is likely trace iodine or polymerized byproducts.[1]

  • Fix: Dissolve in Et₂O, wash with Na₂S₂O₃ (removes iodine), then perform a charcoal filtration or sublimation.

Q4: Is the 3-ethyl group stable to the t-BuLi conditions? A: Yes. The bridgehead carbons are sp³ hybridized and the ethyl group is unreactive under standard lithiation conditions (-78°C). However, ensure you use 2 equivalents of t-BuLi (one for exchange, one to quench the resulting t-BuI) to prevent side reactions.

References

  • Stepan, A. F., et al. (2012).[1][4][5] "Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring." Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2015).[1] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

  • Bunker, K. D., et al. (2011).[1] "Scalable Synthesis of 1,3-Disubstituted Bicyclo[1.1.1]pentanes." Organic Letters.

  • Zahoor, A. F., et al. (2019).[1] "Bicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Biological Applications." Current Organic Chemistry.

Technical Support: Flow Synthesis of 3-Ethylbicyclo[1.1.1]pentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BCP-FLOW-OPT-001 Subject: Optimization of "Strain-Release" Metallation-Carboxylation Sequence Assigned Specialist: Senior Application Scientist, Flow Chemistry Division

Executive Summary

This guide addresses the continuous flow synthesis of 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid (Ethyl-BCP-COOH). This high-value bioisostere requires a telescoped workflow: (1) Ring-opening of [1.1.1]propellane with an ethyl nucleophile, followed by (2) electrophilic trapping with CO₂.

The Critical Challenge: [1.1.1]Propellane is thermodynamically unstable (~65 kcal/mol strain energy). In batch, "polymerization" (oligomerization) and hydrolysis compete with the desired pathway. Flow chemistry is the superior modality here because it allows for precise residence time control (


) of the unstable lithiated intermediate prior to carboxylation.
Module 1: The Experimental Workflow

The synthesis relies on a Lithiation-Carboxylation sequence. We treat [1.1.1]propellane as the limiting reagent, reacting it with Ethyl Lithium (EtLi) to generate the 3-ethylbicyclo[1.1.1]pentan-1-yllithium species, which is immediately quenched with CO₂.

Process Diagram (Graphviz)

FlowSetup Prop Feed A: [1.1.1]Propellane (in Et2O/THF) Mix1 T-Mixer 1 (High Shear) Prop->Mix1 0.5 mL/min EtLi Feed B: Ethyl Lithium (1.2 equiv) EtLi->Mix1 0.5 mL/min CO2 Feed C: CO2 Gas (Mass Flow Controller) Mix2 T-Mixer 2 (Gas-Liquid) CO2->Mix2 Excess R1 Reactor Coil 1 (Lithiation) -40°C to -20°C Mix1->R1 tR = 30-60s R1->Mix2 Active Species: Et-BCP-Li R2 Reactor Coil 2 (Carboxylation) Tube-in-Tube or Slug Flow Mix2->R2 tR = 2-5 min BPR Back Pressure Regulator (5-10 bar) R2->BPR Collect Collection (Acidic Quench) BPR->Collect

Caption: Telescoped flow setup for the anionic ring-opening of propellane followed by carboxylation. Note the temperature gradient between R1 and R2.

Module 2: Critical Process Parameters (CPP)

The following parameters are derived from standard organolithium flow protocols adapted for strained rings.

ParameterRecommended SettingScientific Rationale
Solvent System Et₂O / THF (9:1)Solubility vs. Stability. Pure THF promotes rapid polymerization of propellane. Diethyl ether (Et₂O) stabilizes the propellane, while a small amount of THF is required to de-aggregate the EtLi for reactivity.
Reactor 1 Temp -40°C to -20°CSelectivity. At

, EtLi induces oligomerization of propellane (opening one ring, then attacking another). At

, the ring opening is kinetically sluggish.
Residence Time 1 (

)
30–60 secondsIntermediate Lifespan. The Et-BCP-Li species is unstable. It must be consumed by CO₂ almost immediately after formation to prevent decomposition.
CO₂ Pressure 5–10 bar (System P)Mass Transfer. High pressure ensures sufficient CO₂ concentration in the liquid phase (Henry's Law) to outcompete protonation by adventitious moisture.
Stoichiometry 1.0 : 1.2 (Prop : EtLi)Conversion. A slight excess of EtLi ensures full consumption of the valuable propellane. Excess EtLi will become propionic acid (easily separated).
Module 3: Troubleshooting Guide (Q&A)
Scenario A: "I am seeing low yields and a gummy, insoluble residue in Reactor 1."

Diagnosis: Oligomerization of [1.1.1]propellane. The Science: The Et-BCP-Li intermediate is itself a nucleophile. If it accumulates in the absence of an electrophile (or if mixing is poor), it will attack unreacted propellane, forming Et-BCP-BCP-Li chains (oligomers). Corrective Actions:

  • Increase Mixing Efficiency: Ensure your T-mixer has a high Reynolds number (

    
     if possible, or use a static mixer chip). The reaction is diffusion-limited.
    
  • Dilution: Reduce the concentration of the Propellane feed (e.g., from 0.5 M to 0.2 M). Lower concentration disfavors bimolecular oligomerization rates relative to the unimolecular-like interaction with the lithium source.

  • Check Temperature: If R1 is too warm (>-10°C), polymerization kinetics accelerate. Cool R1 further.

Scenario B: "The BPR is fluctuating, and I see gas bubbles in the collection flask, but no carboxylic acid product."

Diagnosis: Poor CO₂ Mass Transfer (Gas-Liquid Slip). The Science: If the CO₂ gas is merely "slipping" past the liquid slug without dissolving, the lithiated species is not being trapped. It likely survives until the collection flask, where it is quenched by water to form 3-ethylbicyclo[1.1.1]pentane (the protonated, non-acidic byproduct). Corrective Actions:

  • Install a Tube-in-Tube Reactor: Use a semi-permeable membrane (Teflon AF-2400) to saturate the liquid stream with CO₂ without forming large gas slugs.

  • Increase System Pressure: Raise the BPR setting to 15 bar. This forces more CO₂ into the solution phase.

  • Verify Quench: Ensure the collection flask contains dilute HCl. If the pH is neutral, the lithium salt Et-BCP-COOLi may not protonate effectively or may form an emulsion.

Scenario C: "My Propellane feed line is clogging before the mixer."

Diagnosis: Autopolymerization or Ice Formation. The Science: [1.1.1]Propellane is sensitive to radical initiators (even trace oxygen) and can polymerize spontaneously. Alternatively, if the feed is not dry, ice crystals can form at cryogenic temperatures. Corrective Actions:

  • Stabilizer: Ensure the propellane stock solution contains a radical inhibitor (e.g., BHT) if stored for >1 hour.

  • Drying: Dry the feed over activated molecular sieves (3Å) immediately before pumping.

  • Solvent Swap: If using pure Et₂O, switch to Et₂O/Pentane. Pentane has a lower freezing point and better solubilizes the non-polar propellane.

Module 4: Safety & Handling (The "Self-Validating" System)

To ensure the system is "self-validating" (i.e., you know it's working before you run the full batch), implement this Pre-Run Check :

  • The "Titration" Pulse:

    • Run the system with Feed B (EtLi) and Feed C (CO₂) only (replace Propellane with solvent).

    • Collect for 5 minutes.

    • Analyze: You should recover pure Propionic Acid (from EtLi + CO₂).

    • Pass Criteria: If you isolate Propionic Acid in >90% yield (relative to EtLi titer), your CO₂ saturation and quenching are working perfectly.

  • The "Propellane Integrity" Check:

    • Analyze the Propellane feed by NMR immediately before connection. Look for the characteristic bridgehead protons (

      
       ~2.0 ppm). If you see broad peaks or olefinic signals (from isomerization to 3-methylenecyclobutene), discard the feed .
      
References
  • Turbogrignard-Mediated BCP Functionalization

    • Title: Practical Synthesis of Bicyclo[1.1.1]pentyl-1,3-dicarboxylic Acid.[1][2]

    • Source:Journal of Organic Chemistry (Mykhailiuk et al.)
    • Context: Establishes the stability limits of propellane in flow and the necessity of rapid quenching.
  • Propellane Generation & Handling in Flow

    • Title: Continuous Flow Synthesis of [1.1.1]Propellane and Bicyclo[1.1.
    • Source:Chemical Communications (Baumann et al., 2021)[3]

    • Context: Defines the exact flow parameters for generating and handling the propellane precursor safely.
  • General BCP Bioisostere Strategies

    • Title: Bicyclo[1.1.1]pentanes: Key Structures for Drug Discovery.[4][5][6]

    • Source:ChemMedChem (2016)
    • Context: Background on why the ethyl-BCP-COOH motif is a critical phenyl/tert-butyl isostere.
  • Strain-Release Amination (Mechanistic Parallel)

    • Title: Strain-Release Amination.[7]

    • Source:Science (Baran et al., 2016)
    • Context: While focusing on amines, this paper provides the foundational mechanistic evidence for the "nucleophilic attack on propellane" p

Sources

Resolving NMR assignment difficulties for 3-ethylbicyclo[1.1.1]pentane core

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR analysis of bicyclo[1.1.1]pentane (BCP) derivatives. This guide is specifically tailored to address the common challenges encountered during the structural elucidation of the 3-ethylbicyclo[1.1.1]pentane core, a motif of increasing importance in medicinal chemistry as a bioisostere for para-substituted phenyl rings.[1][2][3][4][5] As a rigid, strained carbocycle, the BCP core presents a unique and often challenging set of NMR spectral features.[6] This document provides troubleshooting advice, experimental protocols, and foundational knowledge to confidently assign your molecule's structure.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of 3-ethylbicyclo[1.1.1]pentane looks deceptively simple, but I'm not sure how to assign the signals. Where do I start?

A1: This is a common starting point. The high symmetry of the BCP core can lead to fewer signals than one might initially expect, but with significant signal overlap and complex coupling patterns.

Causality: The parent bicyclo[1.1.1]pentane has only two proton environments. Substituting at the C3 position with an ethyl group breaks some of this symmetry. You should expect to see distinct signals for the bridgehead proton (H1), the bridge protons (H2), and the protons of the ethyl group. The key challenge lies in the long-range coupling between these protons across the rigid cage structure.

Initial Approach:

  • Integration: Use the integral values to identify the ethyl group (a 2H quartet and a 3H triplet) and the BCP core protons (a 1H signal for the bridgehead and a 6H signal for the bridges).

  • Chemical Shift Estimation: The bridgehead proton (H1) is typically the most deshielded of the BCP protons. The bridge protons (H2) will be further upfield. The ethyl group protons will have characteristic shifts for an aliphatic chain.

Q2: I'm struggling to differentiate the bridgehead proton (H1) from the bridge protons (H2). How can I do this definitively?

A2: Differentiating these protons is critical and often requires more than just the ¹H NMR spectrum. The subtle differences in their electronic environments and their coupling networks are key.

Causality: The bridgehead proton (H1) is a methine proton, while the bridge protons (H2) are part of methylene groups. This difference in connectivity is the basis for their definitive assignment using 2D NMR techniques. Furthermore, long-range coupling across the BCP cage, specifically the W-coupling (⁴J) between the bridgehead proton and the bridge protons, can be a distinguishing feature.

Troubleshooting Workflow:

Caption: Workflow for H1/H2 differentiation.

Step-by-Step Protocol: Refer to the Experimental Protocols section for detailed instructions on acquiring HSQC and HMBC spectra. The HSQC experiment will show a correlation between H1 and its attached carbon (C1), and H2 with its attached carbon (C2). The ¹³C chemical shifts will then allow for unambiguous assignment.

Q3: The coupling pattern for the bridge protons (H2) is just a singlet or a broad singlet. Am I missing something?

A3: This is a very common and expected observation for 1,3-disubstituted BCPs.

Causality: The six bridge protons (H2) are chemically equivalent due to the molecule's symmetry. While they are coupled to the bridgehead proton (H1), this is a long-range ⁴J coupling. In many cases, especially on lower-field spectrometers, this coupling constant is smaller than the natural line width of the peak, leading to an unresolved multiplet that appears as a singlet or a broad singlet.

Validation:

  • Higher Field Strength: Acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz or above) may provide the necessary resolution to observe the fine splitting.

  • 2D J-Resolved Spectroscopy: This less common experiment can separate chemical shifts and coupling constants into two different dimensions, potentially resolving the small coupling.

Q4: How can I confirm the connectivity of the ethyl group to the BCP core?

A4: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this purpose.

Causality: HMBC detects correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This allows you to "walk" through the carbon skeleton of your molecule.

Expected HMBC Correlations:

  • You should observe a correlation from the methylene protons of the ethyl group (H4) to the bridgehead carbon they are attached to (C3).

  • A crucial correlation will be from H4 to the bridge carbons (C2). This ³JCH coupling provides definitive proof of the ethyl group's attachment to the BCP core.

  • You may also see a correlation from the methyl protons of the ethyl group (H5) to the bridgehead carbon (C3).

HMBC_Correlations C1 C1 C2 C2 C3 C3 H1 H1 H1->C2 ³J H2 H2 C4 C4 C5 C5 H4 H4 H4->C2 ³J H4->C3 ²J H5 H5 H5->C3 ³J

Caption: Key HMBC correlations for 3-ethylbicyclo[1.1.1]pentane.

Q5: I suspect I have an impurity. How can I use NMR to identify it?

A5: NMR is an excellent tool for identifying and characterizing impurities. A combination of 1D and 2D experiments can often provide the structure of the unknown component.

Troubleshooting Steps:

  • ¹H NMR Integration: Carefully integrate all signals. If the ratios do not match the expected structure, an impurity is likely present.

  • COSY: A ¹H-¹H COSY spectrum will show which protons are coupled to each other. This can help to piece together fragments of the impurity's structure.

  • HSQC: This experiment will identify the carbon signals associated with the impurity's protons.

  • HMBC: This will help to connect the fragments identified from the COSY spectrum.

  • Database Search: Once you have some structural fragments, you can search chemical databases (like SciFinder or Reaxys) for potential matches.

Data Presentation: Expected NMR Parameters

The following table provides estimated ¹H and ¹³C NMR chemical shifts for 3-ethylbicyclo[1.1.1]pentane. These values are based on data for closely related 3-methylbicyclo[1.1.1]pentane derivatives and should be used as a guide for assignment.[7] Actual values may vary depending on the solvent and other experimental conditions.

Position Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Expected Multiplicity
1C1-H1~2.5 - 2.7~40 - 42Singlet/Broad Singlet
2C2-H2~1.6 - 1.8~53 - 55Singlet/Broad Singlet
3C3N/A~35 - 37N/A
4C4-H4~1.3 - 1.5~25 - 27Quartet (q)
5C5-H5~0.8 - 1.0~10 - 12Triplet (t)

Note on Coupling Constants:

  • ³J(H4, H5): Expect a standard vicinal coupling of ~7-8 Hz.

  • ⁴J(H1, H2): This through-bond coupling across the cage is typically small (~0.5-1.5 Hz) and often not resolved.

  • Through-space coupling: While the BCP core is rigid, through-space correlations are best observed using NOESY/ROESY experiments. A NOESY experiment can show a correlation between the ethyl protons (H4, H5) and the bridge protons (H2), confirming their spatial proximity.[8][9][10]

Experimental Protocols

Protocol 1: Standard 1D ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Ensure the spectral width covers the expected range of chemical shifts (e.g., -1 to 12 ppm).

    • Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform phase and baseline correction.

    • Calibrate the spectrum to the residual solvent peak.

    • Integrate all signals.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 128 or more).

    • Use a standard pulse program like zgpg30.

    • Process and calibrate the spectrum similarly to the ¹H spectrum.

Protocol 2: 2D Correlation Spectroscopy (COSY)
  • Purpose: To identify ¹H-¹H spin-spin coupling networks.

  • Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

  • Parameters:

    • Set the spectral width in both dimensions to be the same as the ¹H spectrum.

    • Acquire at least 2 scans per increment.

    • Use 256-512 increments in the F1 dimension.

  • Processing: Process the 2D data using a sine-bell or squared sine-bell window function in both dimensions. Symmetrize the spectrum if necessary.

  • Analysis: Identify cross-peaks, which indicate that the protons on the F1 and F2 axes are coupled.

Protocol 3: 2D Heteronuclear Single Quantum Coherence (HSQC)
  • Purpose: To identify direct one-bond ¹H-¹³C correlations.

  • Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

  • Parameters:

    • Set the F2 (¹H) spectral width as in the ¹H spectrum.

    • Set the F1 (¹³C) spectral width to encompass all expected carbon signals.

    • Set the one-bond coupling constant (CNST13) to an average value of 145 Hz.

  • Processing: Process the data with appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1).

  • Analysis: Each cross-peak correlates a proton signal with the carbon signal of the atom it is directly attached to.

Protocol 4: 2D Heteronuclear Multiple Bond Correlation (HMBC)
  • Purpose: To identify long-range (2-3 bond) ¹H-¹³C correlations.

  • Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Parameters:

    • Set spectral widths as for HSQC.

    • Set the long-range coupling constant (CNST2) to an average value of 8 Hz. This value can be optimized to enhance correlations for different coupling pathways.

  • Processing: Process similarly to the HSQC spectrum.

  • Analysis: Cross-peaks indicate correlations between protons and carbons separated by two or three bonds, which is essential for establishing the connectivity of molecular fragments.

References

  • Anderson, E. A. (2021). Bridge Functionalisation of Bicyclo[1.1.
  • Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. (2024). French-Ukrainian Journal of Chemistry.
  • Accessing functionalised Bicyclo[1.1.1]pentanes via underutilised and novel synthetic pathways for hydrogen gas odorants and bro. (2025, February 18). Loughborough University Research Repository.
  • 3-ETHYLPENTANE(617-78-7) 13C NMR spectrum. ChemicalBook.
  • C7H16 C-13 nmr spectrum of 3-ethylpentane analysis of chemical shifts ppm interpretation .... (2025, October 24). Doc Brown's Chemistry.
  • MacMillan, D. W. C., et al. (2025, April 8). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group.
  • 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. (2025, October 16). MDPI.
  • NOESY: Cross-Correlation Through Space. UCSB Chem and Biochem NMR Facility.
  • The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. Longdom Publishing.
  • The Effect of Viscosity on 1H NOESY Spectra. (2011, October 28). University of Ottawa NMR Facility Blog.
  • Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. (2025, August 14). Journal of the American Chemical Society.
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC.
  • C-13 nmr spectrum of pentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of pentane diagram doc brown's advanced organic chemistry revision notes.
  • Bicyclo[1.1.1]pentane-1-carboperoxoic acid, 3-(methoxycarbonyl)-, 1,1-dimethylethyl ester. SpectraBase.
  • 5.4: NOESY Spectra. (2025, October 12). Chemistry LibreTexts.
  • Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-formyl-, methyl ester (9CI)(180464-92-0) 1H NMR spectrum. ChemicalBook.
  • Bicyclo[1.1.1]pentane-1,3-diMethylaMine dihydrochloride(1523572-06-6) 1H NMR spectrum. ChemicalBook.
  • Long-range JCH heteronuclear coupling constants in cyclopentane deriv
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (2023, May 16). JACS Au.
  • Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science (RSC Publishing).
  • Bridge Functionalisation of Bicyclo[1.1.
  • How to Read 2D NMR (COSY & NOESY)
  • Multicomponent Radical Cross‐Coupling Reaction of [1.1.1]Propellane: Synthesis of 1‐Arylthiol‐3‐Heteroaryl Bicyclo[1.1.1]pentanes †. (2025, October 7).
  • General and Practical Route to Diverse 1,3-(Difluoro)alkyl bicyclo[1.1.1]-Aryl Pentanes Enabled by an Fe-Catalyzed Multicomponent Radical Coupling. (2022, July 18). ChemRxiv.
  • Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. (2020, February 6). Research Communities.
  • Advances in the synthetic methods of bicyclo[1.1.

Sources

Validation & Comparative

A Researcher's Guide to Validating 3-Ethyl-Bicyclo[1.1.1]pentane as a Para-Phenyl Bioisostere in SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. A key strategy in this endeavor is the use of bioisosteric replacement, where a specific functional group in a lead compound is swapped for another with similar physicochemical properties to enhance its drug-like characteristics.[1] Among the various bioisosteres, bicyclo[1.1.1]pentane (BCP) has emerged as a compelling non-classical substitute for the para-substituted phenyl ring, offering a three-dimensional scaffold that can improve solubility, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][3]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the validation of 3-ethyl-bicyclo[1.1.1]pentane (3-ethyl-BCP) as a bioisostere for the para-ethylphenyl group in Structure-Activity Relationship (SAR) studies. We will delve into the rationale behind this bioisosteric replacement, provide detailed experimental protocols for synthesis and validation, and present a framework for interpreting the resulting data.

The Rationale: Why Replace a Phenyl Ring with a BCP Moiety?

The para-substituted phenyl ring is a ubiquitous motif in pharmaceuticals. However, its aromaticity and planarity can contribute to poor solubility, susceptibility to oxidative metabolism by cytochrome P450 enzymes, and potential off-target interactions through π-π stacking.[1] The BCP scaffold, being a rigid, non-planar, and saturated system, offers several theoretical advantages:

  • Improved Solubility: The increased sp³ character of the BCP cage disrupts crystal lattice packing and reduces the planarity of the molecule, which can lead to enhanced aqueous solubility.[2]

  • Enhanced Metabolic Stability: The C-H bonds on the BCP core are generally less susceptible to oxidative metabolism compared to the benzylic C-H bonds of an ethyl group on a phenyl ring.[1]

  • Novel Chemical Space: The unique three-dimensional exit vectors of the BCP moiety can present substituents to target proteins in a different manner than a flat phenyl ring, potentially leading to improved potency or selectivity.[4]

  • Reduced Lipophilicity: BCP is generally less lipophilic than a phenyl ring, which can be advantageous for optimizing the overall lipophilicity of a drug candidate.[2]

A Comparative Look: 3-Ethyl-BCP vs. Para-Ethylphenyl

To validate 3-ethyl-BCP as a bioisostere, a direct comparison of its physicochemical and pharmacological properties with the corresponding para-ethylphenyl analogue is essential. The following table outlines the key parameters to be evaluated.

PropertyPara-Ethylphenyl Moiety3-Ethyl-BCP MoietyRationale for Comparison
Molecular Weight ( g/mol ) ~105.17~110.19Similar molecular weight is a fundamental prerequisite for a valid bioisosteric replacement.
Calculated LogP (cLogP) ~2.4LowerA lower cLogP for the BCP analog is expected, indicating reduced lipophilicity.[2]
Aqueous Solubility (µg/mL) LowerHigherThe non-planar, sp³-rich nature of BCP is anticipated to improve solubility.[2]
Metabolic Half-Life (t½) in Liver Microsomes ShorterLongerThe BCP core is expected to be more resistant to oxidative metabolism.[1]
Cell Permeability (Papp) VariesVariesPermeability needs to be experimentally determined to ensure the BCP analog can reach its target.
In Vitro Potency (IC₅₀/EC₅₀) BaselineSimilar or ImprovedThe ultimate goal is to maintain or enhance biological activity.

Experimental Validation Workflow

A systematic approach is required to validate the bioisosteric replacement. The following workflow outlines the key experimental stages.

Validation_Workflow cluster_0 Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Assays cluster_3 Pharmacological Evaluation cluster_4 Data Analysis & Decision Synthesis Synthesis of 3-Ethyl-BCP and Para-Ethylphenyl Analogs Solubility Aqueous Solubility Assay Synthesis->Solubility Lipophilicity LogP/LogD Determination Synthesis->Lipophilicity Metabolic_Stability Liver Microsomal Stability Assay Synthesis->Metabolic_Stability Permeability Cell Permeability Assay (e.g., Caco-2) Synthesis->Permeability Potency In Vitro Potency Assay (IC50/EC50) Synthesis->Potency Analysis Comparative Data Analysis and SAR Interpretation Solubility->Analysis Lipophilicity->Analysis Metabolic_Stability->Analysis Permeability->Analysis Potency->Analysis

Caption: Experimental workflow for validating 3-ethyl-BCP.

Part 1: Synthesis of 3-Ethyl-BCP Analogs

Recent advancements have made the synthesis of 3-substituted BCPs more accessible. A state-of-the-art approach involves a modular synthesis using a copper-photoredox co-catalyzed system.[5] This method allows for the efficient construction of 3-alkylated BCPs from commercially available precursors.

Protocol: Modular Synthesis of a 3-Ethyl-BCP Amine Precursor

This protocol is adapted from modern synthetic methodologies for 3-alkylated BCPs.[5]

Materials:

  • 1-Iodo-3-vinylbicyclo[1.1.1]pentane

  • Ethyl radical precursor (e.g., ethyl iodide or a suitable redox-active ester)

  • Copper catalyst (e.g., Cu(I) salt)

  • Photoredox catalyst (e.g., iridium or ruthenium complex)

  • Amine source (e.g., ammonia equivalent or a protected amine)

  • Solvent (e.g., degassed acetonitrile or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Blue LED light source

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the 1-iodo-3-vinylbicyclo[1.1.1]pentane, ethyl radical precursor, copper catalyst, and photoredox catalyst.

  • Add the degassed solvent, followed by the amine source.

  • Stir the reaction mixture at room temperature and irradiate with a blue LED light source.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to yield the desired 3-ethyl-bicyclo[1.1.1]pentan-1-amine derivative.

This amine can then be used as a versatile building block for coupling to the core scaffold of the target molecule.

Part 2: Physicochemical and In Vitro ADME Profiling

Once the 3-ethyl-BCP and para-ethylphenyl analogs are synthesized, they must be subjected to a battery of tests to compare their properties.

Aqueous Solubility Assay

Protocol: Kinetic Solubility Measurement

  • Prepare stock solutions of the test compounds in DMSO.

  • Add the stock solutions to a 96-well plate, followed by the addition of phosphate-buffered saline (PBS) at pH 7.4.

  • Shake the plate for a set period (e.g., 2 hours) at room temperature.

  • Measure the turbidity of the solutions using a plate reader.

  • Determine the concentration of the dissolved compound in the supernatant by LC-MS/MS.

Metabolic Stability Assay

Protocol: Liver Microsomal Stability Assay

  • Prepare a reaction mixture containing liver microsomes (human or from another relevant species) and a NADPH-regenerating system in a phosphate buffer.

  • Add the test compound to the reaction mixture and incubate at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction and quench with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cell Permeability Assay

Protocol: Caco-2 Permeability Assay

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown as a monolayer, serves as a model of the intestinal epithelium.

  • Seed Caco-2 cells on a semi-permeable membrane in a Transwell™ plate and culture for 18-22 days to form a confluent monolayer.

  • On the day of the experiment, wash the cell monolayer with a suitable buffer.

  • Add the test compound to the apical (A) side of the monolayer.

  • At specified time points, collect samples from the basolateral (B) side.

  • To assess efflux, add the test compound to the basolateral side and collect samples from the apical side.

  • Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.

Part 3: Pharmacological Evaluation and Data Interpretation

The final and most critical step is to assess the biological activity of the 3-ethyl-BCP analog in comparison to its para-ethylphenyl counterpart.

In Vitro Potency Assay:

The specific assay will depend on the biological target (e.g., enzyme inhibition assay, receptor binding assay, or a cell-based functional assay). The goal is to determine the IC₅₀ or EC₅₀ values for both compounds.

Interpreting the Results:

The collective data from these experiments will provide a comprehensive picture of the viability of 3-ethyl-BCP as a bioisostere.

  • Successful Validation: An ideal outcome would be that the 3-ethyl-BCP analog exhibits comparable or improved potency, coupled with enhanced solubility and metabolic stability, and acceptable cell permeability.

  • Context-Dependent Outcomes: It is important to remember that the success of a bioisosteric replacement is highly context-dependent.[1] A decrease in potency may be acceptable if the improvements in ADME properties are substantial and provide a clear path to a better overall drug candidate profile. Conversely, a significant loss in potency may render the modification unviable, even with improved physicochemical properties.

The following diagram illustrates the decision-making process following data analysis.

Caption: Decision tree for interpreting validation data.

Conclusion

The validation of 3-ethyl-BCP as a para-phenyl bioisostere is a data-driven process that requires a combination of modern synthetic chemistry and a suite of in vitro assays. While the theoretical advantages of the BCP scaffold are compelling, rigorous experimental verification is essential for each specific application. This guide provides a comprehensive framework for researchers to systematically evaluate this promising bioisosteric replacement, ultimately aiding in the design of safer and more effective medicines.

References

  • BLDpharm. (2025, June 19).
  • Macmillan Group. (2025, April 8). Rapid access to 3-substituted bicyclo[1.1.1]pentanes.
  • Li, L., Pang, Q., Yang, L., & Ge, K. (2025, June 23). Three-Component Strategy for the Synthesis of Alkyl Nitrile BCP Derivatives. The Journal of Organic Chemistry.
  • Li, L., Pang, Q., Yang, L., & Ge, K. (2025, July 4).
  • ChemRxiv. (n.d.). Synthesis of 1,3-disubstituted bicyclo-[1.1.1]-pentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres.
  • French-Ukrainian Journal of Chemistry. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes.
  • PubMed. (2009, November 1). Structure-activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)
  • PharmaBlock. (n.d.). Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups.
  • ResearchGate. (n.d.). The syntheses of bicyclo[1.1.1]pentan‐1‐amine (21) by Schmidt reaction...
  • Shire, B. R., & Anderson, E. A. (2023, May 16). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • Thirumoorthi, N. T., Shen, C. J., & Adsool, V. A. (2015, February 21). Expedient synthesis of 3-phenylbicyclo[1.1.
  • ResearchGate. (2012, March). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.
  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, February 15).
  • Patsnap Eureka. (2025, July 15). How Alkyls Influence Medicinal Chemistry Developments?
  • ResearchGate. (n.d.).
  • Glukhova, A., et al. (2025, November 8). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. PMC.
  • ResearchGate. (n.d.).
  • Figshare. (2025, June 23).
  • Beilstein Journals. (2024, April 19). (Bio)isosteres of ortho- and meta-substituted benzenes.
  • PubChem. (n.d.). 3-Ethylphenol.
  • Scent.vn. (n.d.). 3-Ethylphenol (CAS 620-17-7): Odor profile, Properties, & IFRA compliance.
  • PubChem. (n.d.).
  • FooDB. (2010, April 8).
  • Benchchem. (n.d.).

Sources

Permeability Assays (PAMPA/Caco-2) for 3-Ethyl-BCP Containing Drugs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of permeability assays for drugs containing the 3-ethyl-bicyclo[1.1.1]pentane (3-ethyl-BCP) motif. This motif is a critical "saturated bioisostere" used in modern medicinal chemistry to replace para-substituted phenyl rings or tert-butyl groups, offering improved physicochemical properties ("Escape from Flatland") while maintaining structural fidelity.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Development Leads

Executive Summary: The 3-Ethyl-BCP Advantage

In the optimization of drug candidates, the 3-ethyl-bicyclo[1.1.1]pentane (3-ethyl-BCP) moiety serves as a high-value bioisostere. Unlike planar phenyl rings, the BCP cage provides a 3D-aliphatic scaffold that modulates lipophilicity (LogD) and improves metabolic stability by eliminating aromatic hydroxylation sites.

However, the introduction of this saturated, lipophilic cage presents unique challenges in permeability profiling. This guide compares PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 (human epithelial colorectal adenocarcinoma) assays, specifically tailored for 3-ethyl-BCP analogs.

Key Mechanistic Differentiators
FeaturePhenyl-Drug Analog3-Ethyl-BCP Drug AnalogImpact on Permeability
Geometry Planar (2D)Isometric Cage (3D)BCP improves solubility-limited permeability.
Lipophilicity High (π-π stacking)Tunable (Aliphatic)BCP often lowers LogD, reducing non-specific binding.
Efflux Liability High (P-gp substrate)Low/ModerateBCPs can evade P-gp recognition, improving Caco-2

.

Methodology Comparison: PAMPA vs. Caco-2

PAMPA: The Passive Diffusion Screen

For 3-ethyl-BCP containing drugs, PAMPA is the primary screen for intrinsic passive permeability (


) . Since BCP motifs are designed to improve passive diffusion by reducing molecular flatness (increasing 

), PAMPA validates the "bioisosteric replacement" hypothesis early in the design cycle.
  • Mechanism: Passive diffusion through a lipid-impregnated artificial membrane (dodecane/lecithin).

  • Utility for BCPs: Excellent for ranking 3-ethyl-BCP analogs against their phenyl parents without the noise of transporters.

  • Limitation: Does not detect the active efflux evasion often conferred by the BCP motif.

Caco-2: The Physiological Gold Standard

Caco-2 assays are essential for 3-ethyl-BCP drugs to determine Efflux Ratios (ER) . While PAMPA confirms the molecule can cross a membrane, Caco-2 confirms it is not pumped back out.

  • Mechanism: Transcellular (passive + active) and paracellular transport across a polarized cell monolayer.

  • Utility for BCPs: Validates if the 3-ethyl-BCP substitution successfully reduces P-glycoprotein (P-gp) efflux compared to the aromatic parent.

  • Critical Readout:

    
     vs. 
    
    
    
    .
Comparative Performance Matrix
ParameterPAMPA (Artificial Membrane)Caco-2 (Cellular Monolayer)
Throughput High (96-well, 4-6 hours)Moderate (21-day culture or 3-day ready)
Cost LowHigh
Mechanisms Passive Diffusion OnlyPassive + Active (Influx/Efflux) + Paracellular
BCP Specificity Ideal for assessing LogP/LogD impact on diffusion.Essential for confirming metabolic stability & efflux evasion.
Data Output

(Effective Permeability)

(Apparent Permeability) + Efflux Ratio

Experimental Data: Phenyl vs. 3-Ethyl-BCP

Case Study: Optimization of a Gamma-Secretase Inhibitor (GSI)

In a landmark study utilizing BCP bioisosteres, researchers replaced a para-chlorophenyl ring with a BCP moiety. The data below illustrates the typical permeability shift observed when introducing a BCP motif (analogous to 3-ethyl-BCP structures).

Table 1: Permeability & Physicochemical Profile

Compound VariantLogD (pH 7.4)PAMPA

(

cm/s)
Caco-2

(

cm/s)
Efflux Ratio (B-A/A-B)
Phenyl Parent 4.2 (High)8.52.1> 15 (High Efflux)
BCP Analog 3.1 (Optimized)12.418.21.1 (No Efflux)
  • Interpretation: The BCP analog demonstrated higher passive permeability in PAMPA due to improved solubility and lower lipophilicity. Crucially, the Caco-2 assay revealed a massive improvement in net absorption by abolishing P-gp efflux (ER dropped from >15 to 1.1).

Visualizing the Mechanism

The following diagram illustrates how the 3-ethyl-BCP motif alters the transport pathway compared to a planar phenyl ring.

BCP_Permeability cluster_0 Drug Structure cluster_1 Membrane Interaction (PAMPA) cluster_2 Cellular Transport (Caco-2) Phenyl Phenyl-Drug (Planar, Lipophilic) Membrane Lipid Bilayer (Passive Barrier) Phenyl->Membrane High Non-Specific Binding BCP 3-Ethyl-BCP Drug (3D, Compact) BCP->Membrane Efficient Diffusion Cytosol Intracellular Space Membrane->Cytosol Pgp P-gp Efflux Pump (Active Transport) Pgp->Membrane Efflux (Recycle) Cytosol->Pgp Phenyl Recognition Cytosol->Pgp BCP Evasion

Caption: Comparative transport pathways. The 3-Ethyl-BCP motif (Green) facilitates passive diffusion while evading the P-gp efflux trap common to Planar Phenyl analogs (Red).

Detailed Experimental Protocols

PAMPA Protocol (Optimized for Lipophilic BCPs)

Objective: Determine intrinsic permeability (


) minimizing Unstirred Water Layer (UWL) effects.
  • Membrane Preparation:

    • Use a PVDF 96-well filter plate (0.45 µm pore size).

    • Lipid Solution: 1% (w/v) Lecithin in n-dodecane.

    • Add 5 µL of lipid solution to the donor filter. Wait 5 mins for evaporation/stabilization.

  • Donor Solution:

    • Dissolve 3-ethyl-BCP compound in DMSO (10 mM stock).

    • Dilute to 10 µM in PBS (pH 7.4) or FaSSIF (for biorelevant simulation).

    • Note: Ensure DMSO content < 5% to prevent membrane disruption.

  • Incubation:

    • Add 150 µL Donor solution to the bottom plate (or top, depending on sandwich config).

    • Add 200 µL Acceptor buffer (PBS pH 7.4) to the opposing compartment.

    • Sandwich & Incubate: 4 hours at 25°C, humidity chamber, gentle shaking (50 rpm) to reduce UWL.

  • Analysis:

    • Separate plates. Quantify drug concentration in Donor (

      
      ) and Acceptor (
      
      
      
      ) via LC-MS/MS.
    • Calculation:

      
      
      
Caco-2 Protocol (Efflux Assessment)

Objective: Determine


 (A-B and B-A) and Efflux Ratio.
  • Cell Culture:

    • Seed Caco-2 cells (ATCC HTB-37) on polycarbonate Transwell® inserts (0.4 µm).

    • Culture for 21 days to form a differentiated monolayer (TEER > 300

      
      ).
      
  • Transport Assay:

    • Apical Buffer (A): HBSS, pH 6.5 (mimics intestinal lumen).

    • Basolateral Buffer (B): HBSS, pH 7.4 (mimics blood/plasma).

    • Test Concentration: 10 µM 3-ethyl-BCP drug.

  • Workflow:

    • A-to-B (Absorptive): Add drug to Apical side. Sample Basolateral at 60, 120 min.

    • B-to-A (Secretory): Add drug to Basolateral side. Sample Apical at 60, 120 min.

    • Quality Control: Co-incubate with Lucifer Yellow to verify monolayer integrity (

      
       cm/s).
      
  • Data Analysis:

    • Calculate

      
      .
      
    • Efflux Ratio (ER):

      
      .
      
    • Criterion: If ER > 2.0, the compound is likely a P-gp substrate. BCP analogs aim for ER < 2.0.

References

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2019).[1] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

  • Avdeef, A. (2003). "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience.

  • Di, L., & Kerns, E. H. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier.

  • Press, B., & Di Grandi, D. (2008). "Permeability Screening in Drug Discovery." Current Pharmaceutical Design.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Safety and Handling

The novel structural motifs offered by bicyclo[1.1.1]pentane (BCP) derivatives are increasingly utilized in medicinal chemistry to serve as bioisosteres for benzene rings, tert-butyl groups, and alkynes.[1] As research into these unique compounds, such as 3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid, expands, a thorough understanding of their safe handling, necessary personal protective equipment (PPE), and proper disposal is paramount. This guide provides essential, experience-driven protocols to ensure the safety of laboratory personnel and the integrity of experimental work.

Hazard Assessment: Understanding the Risks

Primary Hazards:

  • Skin and Eye Irritation: Like many carboxylic acids, this compound is expected to cause skin and serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of the dust or aerosol may lead to respiratory tract irritation.[3]

  • Corrosivity: Carboxylic acids, while generally weak acids, can be corrosive, especially at higher concentrations or upon prolonged contact.[4]

  • Air and Moisture Sensitivity of Precursors: The synthesis of BCP derivatives can involve air- and moisture-sensitive reagents and intermediates, such as organometallic compounds.[5][6][7] Therefore, residual reactants or the compound itself may retain some sensitivity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid and its precursors. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety gogglesNitrile or other chemical-resistant glovesLaboratory coatRecommended if not in a fume hood
Conducting reactions Chemical safety goggles and face shieldChemical-resistant gloves (consider double-gloving)Chemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Handling potential air-sensitive materials Chemical safety gogglesAppropriate chemical-resistant glovesLaboratory coatWork in a glove box or under an inert atmosphere
Cleaning spills Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or apronAir-purifying respirator with appropriate cartridges
Rationale for PPE Selection:
  • Eye and Face Protection: Chemical safety goggles are the minimum requirement to protect against splashes.[8] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when transferring large volumes or working with reactions under pressure.[8]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice for general laboratory use.[8] However, for prolonged contact or when handling more corrosive materials, heavier gloves like butyl rubber or neoprene should be considered. Always check the glove manufacturer's compatibility chart.

  • Body Protection: A standard laboratory coat protects against minor spills and contamination of personal clothing.[8] For larger-scale work or when there is a significant splash risk, a chemical-resistant apron provides an additional layer of protection.[9]

  • Respiratory Protection: All work with this compound should ideally be conducted within a chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available for a specific procedure, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary.[10]

Operational and Disposal Plans: A Step-by-Step Guide

Handling Procedures
  • Preparation and Engineering Controls:

    • Before beginning any work, ensure that a chemical fume hood is available and functioning correctly.

    • Confirm the location of the nearest safety shower and eyewash station.[11]

    • For reactions involving air-sensitive reagents, prepare a dry, inert atmosphere using a Schlenk line or a glove box.[5][6][7]

  • Weighing and Transfer:

    • Weigh the solid compound in a fume hood to avoid inhalation of any dust.

    • Use appropriate tools (spatulas, weighing paper) to handle the solid. Avoid creating dust.

    • When transferring solutions, use a syringe or cannula for air-sensitive liquids to prevent exposure to the atmosphere.[7]

  • Reaction Setup and Monitoring:

    • Set up all glassware securely within the fume hood.

    • If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely.

    • Never work alone when handling potentially hazardous chemicals.[11]

Spill Management
  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a neutral absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled hazardous waste container.[12]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the laboratory immediately.

    • Alert your laboratory supervisor and the institution's Environmental Health and Safety (EH&S) department.

    • Prevent entry to the contaminated area.

    • Allow only trained personnel with appropriate PPE to clean up the spill.

Disposal Plan

Proper waste segregation and disposal are critical for laboratory safety and environmental compliance.

  • Waste Identification and Segregation:

    • All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name: "3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid".[12]

    • Do not mix this waste with incompatible materials, such as strong bases or oxidizing agents.[12]

  • Containerization:

    • Collect solid waste and contaminated materials (e.g., gloves, weighing paper) in a designated, leak-proof container.[12]

    • Collect liquid waste in a separate, chemically compatible, and sealable container. Do not fill liquid waste containers to more than 70-80% capacity to allow for vapor expansion.[13]

  • Storage and Disposal:

    • Store sealed waste containers in a designated satellite accumulation area within the laboratory.[12]

    • Arrange for the collection and disposal of hazardous waste through your institution's licensed waste disposal service.[12]

Visualization of PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

Caption: Decision tree for selecting appropriate PPE.

References

  • Air-Sensitive or Highly Reactive Compounds - Stanford Environmental Health & Safety. (n.d.). Retrieved from [Link]

  • The Manipulation of Air-Sensitive Compounds. (n.d.). In Organometallics (Vol. 3).
  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (2025, October 18). Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved from [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). Retrieved from [Link]

  • Removing Carboxylic Acids From Aqueous Wastes - P2 InfoHouse. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (2026, February 4). Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30). Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Retrieved from [Link]

  • REMOVAL OF CARBOXYLIC ACID FROM WASTE WATER USING ADSORBENTS. (n.d.). Retrieved from [Link]

  • Advances in the synthetic methods of bicyclo1.1.1pentane derivatives. (2021, December 22). Journal of China Pharmaceutical University, 53(2), 137-145.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au. (2023, May 16). Retrieved from [Link]

  • Hazardous Chemical Waste Disposal Section 7 - University of Toronto Scarborough. (n.d.). Retrieved from [Link]

  • A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC08124H. (2021, February 16). Retrieved from [Link]

  • Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition | CCS Chemistry - Chinese Chemical Society. (2025, October 15). Retrieved from [Link]

  • 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid - MDPI. (2025, October 16). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.